molecular formula C15H14N2O2 B602593 Licarbazepine-D4 CAS No. 1020719-39-4

Licarbazepine-D4

カタログ番号: B602593
CAS番号: 1020719-39-4
分子量: 258.31 g/mol
InChIキー: BMPDWHIDQYTSHX-DNZPNURCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Licarbazepine-D4, a deuterium-labeled analog of the active metabolite of the anticonvulsant oxcarbazepine, serves as a critical internal standard in quantitative bioanalysis. Its primary research application is in the development and validation of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for pharmacokinetic studies. By utilizing Licarbibeazepine-D4, researchers can achieve precise and accurate quantification of the native licarbazepine (also known as MHD) in complex biological matrices like plasma and serum, correcting for variability in sample preparation and ionization efficiency during mass spectrometric analysis. This stable isotope-labeled compound is essential for investigating the absorption, distribution, metabolism, and excretion (ADME) profile of oxcarbazepine in both preclinical and clinical research settings. The deuterium atoms introduce a predictable mass shift that distinguishes it from the endogenous analyte while maintaining nearly identical chromatographic and chemical properties, making it an indispensable tool for ensuring data integrity in neurological and psychiatric drug metabolism research. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661926
Record name 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-39-4
Record name 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Licarbazepine, the active metabolite of oxcarbazepine, is a potent anticonvulsant drug.[1] Deuterium-labeled analogs like Licarbazepine-D4 are crucial internal standards for pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry.[2]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies:

  • Strategy 1: Deuteration of a Precursor Followed by Conversion. This involves the deuteration of a suitable precursor molecule, which is then chemically transformed into this compound. A logical precursor for deuteration is a derivative of one of the aromatic rings of the dibenz[b,f]azepine core.

  • Strategy 2: Direct Deuterium Exchange on Licarbazepine. This strategy involves the direct replacement of hydrogen atoms with deuterium on the Licarbazepine molecule itself.

This guide will focus on a proposed synthetic workflow based on Strategy 1, which offers better control over the position of deuteration. The proposed synthesis starts from a deuterated aromatic precursor, which is then used to construct the dibenz[b,f]azepine ring system, followed by functional group manipulations to yield the final product.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Ring Formation cluster_1 Functional Group Interconversion A Deuterated Aniline (Aniline-2,3,4,5-d4) C Intermediate A (2-(Phenyl-d4-amino)phenyl)methanol A->C Buchwald-Hartwig Coupling B 2-Chlorobenzaldehyde B->C D Intermediate B (10,11-Dihydro-5H-dibenz[b,f]azepine-d4) C->D Intramolecular Cyclization E Oxcarbazepine-d4 D->E Carbamoylation F This compound E->F Reduction

Proposed synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of Deuterated Oxcarbazepine (Oxcarbazepine-d4)

A potential route to Oxcarbazepine-d4 involves the use of deuterated starting materials in a multi-step synthesis. One plausible method is the acid-catalyzed hydrogen-deuterium exchange on an aniline precursor, followed by established routes to construct the dibenz[b,f]azepine core.[3]

  • Deuteration of Aniline: Aniline can be deuterated on the aromatic ring using strong deuterated acids such as deuterated sulfuric acid (D₂SO₄) in D₂O.[4] This electrophilic aromatic substitution reaction replaces the hydrogen atoms on the benzene ring with deuterium.

  • Synthesis of Oxcarbazepine-d4: Following the deuteration of the aniline precursor, the synthesis can proceed through established methods for oxcarbazepine synthesis, which typically involve the reaction of the aniline derivative with a suitable partner to form the tricyclic dibenz[b,f]azepine ring system, followed by oxidation and carbamoylation.[5][6]

Step 2: Reduction of Oxcarbazepine-d4 to this compound

The final step in the proposed synthesis is the reduction of the keto group of Oxcarbazepine-d4 to the corresponding alcohol, this compound. This reduction is a well-established transformation in the synthesis of licarbazepine from oxcarbazepine.[1]

  • Reaction Conditions: The reduction can be achieved using a variety of reducing agents. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

  • Procedure:

    • Dissolve Oxcarbazepine-d4 in a suitable solvent (e.g., methanol).

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized this compound. A reversed-phase HPLC method with UV detection is suitable for this purpose.[2][7]

Table 1: Proposed HPLC Method Parameters

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and isotopic enrichment of this compound. Both low-resolution and high-resolution mass spectrometry (HRMS) should be employed.

  • Expected Molecular Ion: The expected monoisotopic mass of the [M+H]⁺ ion for this compound (C₁₅H₁₀D₄N₂O₂) is approximately 259.15.

  • Isotopic Distribution: The mass spectrum will show a characteristic isotopic pattern reflecting the incorporation of four deuterium atoms.

Table 2: Predicted Mass Spectrometry Data for Licarbazepine and this compound

CompoundMolecular FormulaCalculated Monoisotopic Mass (M)Expected [M+H]⁺
LicarbazepineC₁₅H₁₄N₂O₂254.11255.11
This compoundC₁₅H₁₀D₄N₂O₂258.13259.14

Note: The exact mass may vary slightly depending on the ionization method and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation. Both ¹H NMR and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled licarbazepine, but with the absence of signals corresponding to the four deuterated positions on the aromatic ring. The integration of the remaining proton signals should be consistent with the proposed structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons directly attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift compared to the corresponding carbons in the unlabeled compound.

Logical Relationship of Characterization Techniques

The characterization of this compound follows a logical progression of analytical techniques to build a comprehensive profile of the synthesized compound.

Characterization_Logic Start Synthesized This compound Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation Purity->Identity Structure Structural Elucidation (NMR) Identity->Structure Mass Molecular Weight & Isotopic Enrichment (MS) Identity->Mass Final Characterized This compound Structure->Final Mass->Final

Logical workflow for the characterization of this compound.

This structured approach, starting with purity assessment and moving to definitive structural and isotopic analysis, ensures a thorough and reliable characterization of the synthesized this compound.

Conclusion

This technical guide outlines a comprehensive, albeit proposed, methodology for the synthesis and characterization of this compound. The successful synthesis and rigorous characterization of this deuterated analog are critical for its intended use as a reliable internal standard in quantitative bioanalytical assays, ultimately supporting drug development and clinical research in the field of antiepileptic therapies. Researchers undertaking this synthesis should refer to the cited literature for detailed procedures on the synthesis of related non-deuterated compounds and adapt them with appropriate consideration for the handling of deuterated reagents.

References

The Role of Licarbazepine-D4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of licarbazepine-D4 as an internal standard in the quantitative analysis of licarbazepine, the active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies.

Core Principle: The Mechanism of Action of a Deuterated Internal Standard

This compound is chemically identical to licarbazepine, with the critical exception that four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle alteration in mass does not significantly change the compound's chemical and physical properties. Consequently, during sample preparation and analysis, this compound behaves almost identically to the analyte of interest, licarbazepine.

The core function of this compound as an internal standard is to compensate for variations that can occur at multiple stages of the analytical process. These include:

  • Sample Extraction: Losses of the analyte during sample preparation steps like protein precipitation or solid-phase extraction will be mirrored by proportional losses of the internal standard.

  • Matrix Effects: The presence of other components in the biological matrix (e.g., plasma, serum) can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and has nearly identical ionization characteristics, it experiences the same matrix effects.

  • Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume inconsistencies or changes in ionization efficiency, will affect both the analyte and the internal standard equally.

By adding a known concentration of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to highly accurate and reproducible results.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a representative experimental protocol for the quantification of licarbazepine in human plasma using this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of a precipitating agent such as acetonitrile.

  • This acetonitrile solution should contain the internal standard, this compound, at a fixed concentration.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

  • The supernatant may be further diluted with the mobile phase to ensure compatibility with the chromatographic system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex C18).[1]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate for analytical scale columns is in the range of 0.3-0.8 mL/min.

  • Injection Volume: Typically 5-10 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for licarbazepine and its deuterated analog.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. Representative transitions are:

    • Licarbazepine: m/z 255.1 → 194.1

    • This compound: The precursor ion will be shifted by the mass of the deuterium atoms (approximately m/z 259.1). The product ion may also be shifted depending on the location of the deuterium atoms.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of licarbazepine using a stable isotope-labeled internal standard. The data presented is representative of values reported in various validated bioanalytical methods.

Table 1: Linearity and Sensitivity

ParameterLicarbazepineReference
Linearity Range50.0 - 25,000.0 ng/mL[2]
Lower Limit of Quantification (LLOQ)50.0 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Licarbazepine (S-Lic)Low< 7.7%< 7.7%98.7 - 107.2[2]
Medium< 7.7%< 7.7%98.7 - 107.2[2]
High< 7.7%< 7.7%98.7 - 107.2[2]

Visualizations: Workflow and Signaling Pathways

To further elucidate the process, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Spike with This compound Sample->Add_IS Step 1 Precipitate Protein Precipitation Add_IS->Precipitate Step 2 Centrifuge Centrifugation Precipitate->Centrifuge Step 3 Supernatant Collect Supernatant Centrifuge->Supernatant Step 4 Dilute Dilution Supernatant->Dilute Step 5 Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantification via Calibration Curve Calculate_Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for licarbazepine quantification.

logical_relationship cluster_analyte Analyte (Licarbazepine) cluster_is Internal Standard (this compound) cluster_variability Sources of Variability Analyte_Signal Analyte Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal IS Signal IS_Signal->Ratio Sample_Loss Sample Loss Sample_Loss->Analyte_Signal Sample_Loss->IS_Signal Matrix_Effect Matrix Effect Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal Instrument_Drift Instrument Drift Instrument_Drift->Analyte_Signal Instrument_Drift->IS_Signal Result Accurate Quantification Ratio->Result

References

Certificate of Analysis: A Technical Guide to Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Licarbazepine-D4. Understanding the CoA is critical for ensuring the quality, identity, and purity of this internal standard in quantitative analytical studies. This compound, a deuterated analog of Licarbazepine, is commonly used in pharmacokinetic and bioanalytical studies, often involving mass spectrometry-based detection.

Compound Information

ParameterValue
Compound Name This compound ((S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide-d4)
Chemical Formula C₁₅H₁₀D₄N₂O₂
Molecular Weight 256.31 g/mol
CAS Number 1217718-93-3
Storage -20°C
Appearance A crystalline solid

Analytical Data Summary

The following tables summarize the key quantitative data obtained from various analytical techniques to confirm the identity, purity, and quality of this compound.

Table 1: Purity and Impurity Profile
Analysis MethodResultSpecification
Purity by HPLC 99.8%≥ 98.0%
Isotopic Purity 99.5%≥ 99.0% atom % D
Residual Solvents ConformsMeets USP <467> limits
Water Content (Karl Fischer) 0.15%≤ 0.5%
Assay (by NMR) 99.7%98.0% - 102.0%
Table 2: Identity Confirmation
Analysis MethodResultSpecification
¹H-NMR Spectroscopy Conforms to structureConforms to structure
Mass Spectrometry (ESI+) m/z = 257.1 [M+H]⁺Consistent with molecular weight

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Gradient Program: Start at 30% Acetonitrile, increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Mode: Full scan from m/z 100-400 for identity confirmation.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 650 L/hr.

  • Data Analysis: The molecular ion peak is checked for consistency with the expected mass of this compound. Isotopic purity is assessed by comparing the abundance of the deuterated species to the non-deuterated and partially deuterated analogs.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: 16 scans, 4-second acquisition time.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts and coupling constants, which are then compared to the known spectrum of Licarbazepine to confirm the structural integrity and the position of the deuterium labels.

Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the logical workflow for the analysis and certification of a batch of this compound.

cluster_0 Batch Synthesis & Initial QC cluster_1 Identity Confirmation cluster_2 Purity & Assay cluster_3 Final Certification A Raw Material This compound B Preliminary QC (TLC, Melting Point) A->B C Mass Spectrometry (Molecular Weight) B->C D ¹H-NMR Spectroscopy (Structure Verification) B->D E HPLC (Chromatographic Purity) B->E F NMR Assay (Quantitative Analysis) B->F G Isotopic Purity (by MS) B->G H Data Review & Comparison to Specifications C->H D->H E->H F->H G->H I Certificate of Analysis Generation H->I

Caption: Workflow for the analysis and certification of this compound.

Logical Relationship of Analytical Tests

This diagram shows how different analytical tests contribute to the overall assessment of the compound's quality.

cluster_0 Core Attributes cluster_1 Analytical Methods Identity Identity Purity Purity Quantity Quantity NMR ¹H-NMR NMR->Identity NMR->Quantity Assay MS Mass Spectrometry MS->Identity MS->Purity Isotopic HPLC HPLC HPLC->Purity KF Karl Fischer KF->Purity Water Content

Caption: Relationship between analytical tests and quality attributes.

Navigating the Analytical Landscape of Licarbazepine-D4: An In-depth Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Licarbazepine-D4, a deuterated analog of Licarbazepine. As an essential tool in pharmacokinetic and metabolic studies, particularly as an internal standard in mass spectrometry-based bioanalysis, the isotopic purity and stability of this compound are paramount for generating accurate and reliable data. This document outlines the methodologies for assessing these attributes, presents typical specifications, and details experimental protocols.

Introduction to this compound

This compound is a stable isotope-labeled version of Licarbazepine, an active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate.[1] The incorporation of four deuterium atoms into the Licarbazepine molecule allows for its differentiation from the unlabeled endogenous or administered compound by mass spectrometry, making it an ideal internal standard for quantitative analysis.[2]

Isotopic Purity of this compound

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. High isotopic enrichment ensures minimal interference from the unlabeled analyte and accurate quantification.

Quantitative Data for Isotopic Purity

While a specific Certificate of Analysis for a commercial batch of this compound was not publicly available within the scope of this search, the following table summarizes the typical industry-standard specifications for such a deuterated internal standard.[3]

ParameterTypical SpecificationMethod of Analysis
Chemical Purity≥98%HPLC/UPLC
Isotopic Enrichment≥98% atom % DMass Spectrometry (MS)
Isotopic Distribution
d4Predominant speciesMass Spectrometry (MS)
d0-d3Minimal presenceMass Spectrometry (MS)
Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment of this compound requires sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology: High-resolution mass spectrometry (HRMS) is employed to determine the isotopic enrichment and the distribution of isotopologues (d0, d1, d2, d3, d4).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography (LC) system.

  • Sample Preparation: A dilute solution of this compound is prepared in an appropriate solvent (e.g., acetonitrile or methanol).

  • Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectra of the molecular ion of this compound.

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the monoisotopic peak of the unlabeled Licarbazepine (d0) and the deuterated this compound are identified.

    • The relative intensities of the peaks corresponding to the different isotopologues (d0 to d4) are measured.

    • The isotopic enrichment is calculated based on the relative abundance of the d4 isotopologue compared to the sum of all isotopologues.

Methodology: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy are used to confirm the positions of deuterium labeling and to provide a quantitative measure of deuterium incorporation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition:

    • A standard ¹H NMR spectrum is acquired to identify any residual proton signals at the sites of deuteration.

    • A ²H NMR spectrum is acquired to directly observe the deuterium signals.

  • Data Analysis:

    • In the ¹H NMR spectrum, the integration of the residual proton signals at the deuterated positions is compared to the integration of a non-deuterated proton signal within the molecule to calculate the percentage of deuterium incorporation at each site.

    • The ²H NMR spectrum provides direct evidence of deuterium incorporation at the expected positions.

Experimental Workflow for Isotopic Purity Assessment

G Workflow for Isotopic Purity Determination of this compound cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Data Interpretation prep Prepare this compound solution lcms LC-HRMS Analysis prep->lcms nmr_sample Prepare NMR Sample prep->nmr_sample ms_data Acquire Full Scan Mass Spectra lcms->ms_data ms_analysis Analyze Isotopologue Distribution ms_data->ms_analysis iso_enrich Calculate Isotopic Enrichment ms_analysis->iso_enrich nmr_acq Acquire 1H and 2H NMR Spectra nmr_sample->nmr_acq nmr_analysis Analyze Deuterium Incorporation nmr_acq->nmr_analysis nmr_analysis->iso_enrich report Generate Certificate of Analysis iso_enrich->report chem_purity Determine Chemical Purity (HPLC) chem_purity->report

Caption: Workflow for Isotopic Purity Determination.

Stability of this compound

Ensuring the stability of this compound under various storage and handling conditions is crucial for maintaining its integrity as an internal standard. Stability studies are performed to establish a re-test period and recommend storage conditions.

Stability-Indicating Method
Recommended Stability Testing Conditions

Based on ICH guidelines, the following stress conditions are recommended for evaluating the stability of this compound.

Stress ConditionRecommended Parameters
Acid Hydrolysis0.1 M HCl at 60°C for 24 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation3% H₂O₂ at room temperature for 24 hours
Thermal Degradation60°C for 48 hours
PhotostabilityExposure to UV and visible light as per ICH Q1B
Experimental Protocol for Stability Studies

The following protocol, adapted from studies on the non-deuterated analogue, outlines a procedure for conducting forced degradation studies on this compound.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector and a suitable C18 column.

  • Sample Preparation for Stress Studies:

    • Prepare separate solutions of this compound in the respective stress media (acid, base, peroxide).

    • For thermal and photolytic stress, use a solution of this compound in a suitable solvent (e.g., methanol).

    • After the specified stress period, neutralize the acidic and basic solutions.

    • Dilute all stressed samples to a suitable concentration for UPLC analysis.

  • UPLC Method:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Optimized for good separation (e.g., 0.3 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Detection: PDA detector monitoring at a wavelength where Licarbazepine absorbs (e.g., 210-300 nm).

  • Data Analysis:

    • Monitor for the appearance of any new peaks (degradation products) in the chromatograms of the stressed samples.

    • Calculate the percentage degradation of this compound by comparing the peak area in the stressed sample to that of an unstressed control sample.

    • The peak purity of the this compound peak should be assessed to ensure it is not co-eluting with any degradants.

Experimental Workflow for Stability Testing

G Workflow for Forced Degradation Studies of this compound cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 UPLC Analysis cluster_3 Data Evaluation acid Acid Hydrolysis prep Prepare Stressed Samples acid->prep base Base Hydrolysis base->prep oxide Oxidation oxide->prep thermal Thermal Stress thermal->prep photo Photolytic Stress photo->prep uplc Stability-Indicating UPLC-PDA prep->uplc analysis Analyze Chromatograms uplc->analysis degradation Quantify Degradation analysis->degradation pathway Identify Degradation Products degradation->pathway report Establish Stability Profile pathway->report

Caption: Workflow for Forced Degradation Studies.

Metabolic Pathway of Licarbazepine Precursors

Understanding the metabolic fate of the prodrugs that lead to the formation of Licarbazepine is crucial for contextualizing its pharmacokinetic profile.

Metabolic Pathway of Eslicarbazepine Acetate and Oxcarbazepine

G Metabolic Pathway to Licarbazepine Eslicarbazepine Acetate Eslicarbazepine Acetate S-Licarbazepine S-Licarbazepine Eslicarbazepine Acetate->S-Licarbazepine Hydrolysis Oxcarbazepine Oxcarbazepine Oxcarbazepine->S-Licarbazepine Reduction R-Licarbazepine R-Licarbazepine Oxcarbazepine->R-Licarbazepine Reduction Licarbazepine (Racemic) Licarbazepine (Racemic) S-Licarbazepine->Licarbazepine (Racemic) R-Licarbazepine->Licarbazepine (Racemic)

Caption: Metabolic formation of Licarbazepine.

Eslicarbazepine acetate is primarily hydrolyzed to S-Licarbazepine, the (S)-enantiomer of Licarbazepine. Oxcarbazepine is reduced to both S-Licarbazepine and R-Licarbazepine, which together form the racemic mixture of Licarbazepine.

Conclusion

The isotopic purity and stability of this compound are critical parameters that directly impact the accuracy and reliability of quantitative bioanalytical methods. This guide has provided an in-depth overview of the typical specifications, detailed experimental protocols for their determination, and the metabolic context of its parent compounds. Adherence to these analytical principles and methodologies will ensure the generation of high-quality data in research and drug development settings.

References

A Technical Guide to Licarbazepine-D4: Suppliers, Quality, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Licarbazepine-D4, a deuterated analog of Licarbazepine. It serves as a crucial internal standard in bioanalytical methods, particularly for therapeutic drug monitoring (TDM) of antiepileptic drugs. This document outlines key suppliers, detailed quality specifications, and established experimental protocols for its use.

Overview of this compound

This compound is a stable isotope-labeled version of Licarbazepine, the active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. Its primary application is as an internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of carbamazepine and its metabolites in biological matrices.[1][2] The use of a deuterated standard is essential for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of results.

Suppliers of this compound

A number of chemical suppliers specialize in providing high-purity this compound for research and development purposes. The following table summarizes prominent suppliers and their contact information.

SupplierWebsiteContact Information
Clearsynth--INVALID-LINK--Not specified
Quality Control Chemicals Inc.Not specifiedNot specified
MedchemExpress--INVALID-LINK--Not specified
Simson Pharma Limited--INVALID-LINK--Not specified
Alentris Research Pvt. Ltd.--INVALID-LINK--Not specified

Quality Specifications

Ensuring the quality and purity of this compound is paramount for its effective use as an internal standard. The following tables detail the key chemical and physical properties, as well as typical quality control specifications.

Chemical and Physical Properties
PropertyValueSource
Chemical Name 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide-d4[3]
CAS Number 1020719-39-4[1][4][5]
Chemical Formula C₁₅H₁₀D₄N₂O₂[1][4][5]
Molecular Weight 258.31 g/mol [1][3][4][5]
Synonyms (S)-10,11-dihydro-10-hydroxy Carbamazepine-d4[3]
Quality Control Specifications
ParameterSpecificationSource
Purity (by HPLC) ≥90%[1]
Storage Refrigerator (2-8°C) for long-term storage[1]
Appearance Not specified
Solubility Not specified
Isotopic Purity Not specified

Experimental Protocols: Therapeutic Drug Monitoring (TDM) by LC-MS/MS

This compound is instrumental in the therapeutic drug monitoring of eslicarbazepine and oxcarbazepine. The following is a representative LC-MS/MS protocol for the quantification of licarbazepine in human plasma, utilizing this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add a known concentration of this compound solution as the internal standard.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table outlines the typical parameters for an LC-MS/MS method.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile and water with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
Monitored Transitions Specific precursor-to-product ion transitions for licarbazepine and this compound

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the therapeutic drug monitoring of licarbazepine using this compound as an internal standard.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Licarbazepine quantification using this compound.

This comprehensive guide provides essential information for researchers and professionals working with this compound. By understanding its sources, quality attributes, and analytical applications, users can ensure the accuracy and reliability of their experimental results in the critical field of therapeutic drug monitoring.

References

chemical structure and molecular weight of Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical methodologies related to Licarbazepine-D4. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.

Core Data Presentation

Quantitative data for this compound is summarized in the table below, offering a clear and concise reference for its fundamental properties.

ParameterValueSource
Molecular Formula C₁₅H₁₀D₄N₂O₂[1]
Molecular Weight 258.31 g/mol [1][2][3]
Exact Mass 258.130634677 Da[2][3]
CAS Number 1020719-39-4[1][2]
Synonyms 10,11-Dihydro-10-hydroxy Carbamazepine-d4, [2H4]-10,11-Dihydro-10-hydroxycarbamazepine[2][3]

Chemical Structure

The chemical structure of this compound is presented below. The deuterium atoms are strategically placed on the aromatic ring, providing a stable isotopic label for use in metabolic and pharmacokinetic studies.

G Mechanism of Action of Licarbazepine cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Stabilization Stabilization of Inactive State VGSC->Stabilization Na_in Na+ Influx Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Reduced_Excitability Reduced Neuronal Hyperexcitability Action_Potential->Reduced_Excitability Leads to Licarbazepine Licarbazepine Licarbazepine->VGSC Binds to Stabilization->Na_in | (Inhibits) Stabilization->Reduced_Excitability Directly results in

References

Solubility Profile of Licarbazepine-D4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Licarbazepine-D4, a deuterated analog of Licarbazepine, the active metabolite of the antiepileptic drug Eslicarbazepine Acetate. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide primarily leverages data from its non-deuterated counterpart, Eslicarbazepine (also known as (S)-Licarbazepine), as the isotopic labeling is not expected to significantly alter its solubility properties. This document compiles available quantitative and qualitative data, details relevant experimental methodologies for solubility determination, and presents logical workflows for these processes.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and in vitro assay performance. The following tables summarize the available quantitative and qualitative solubility data for Eslicarbazepine and its prodrug, Eslicarbazepine Acetate, in various organic solvents.

Table 1: Quantitative Solubility of Eslicarbazepine (Licarbazepine)

SolventSolubility (mg/mL)Solubility (mM)Method/Notes
Dimethyl Sulfoxide (DMSO)250983.13Requires sonication for dissolution.
Dimethyl Sulfoxide (DMSO)50.14197.19
Dimethylformamide (DMF)25.098.31
Ethanol7.8630.89

Table 2: Quantitative and Qualitative Solubility of Eslicarbazepine Acetate

SolventSolubilityValueMethod/Notes
Dimethyl Sulfoxide (DMSO)Quantitative≥ 100 mg/mLSaturation point not reached.
Dimethyl Sulfoxide (DMSO)Quantitative59 mg/mL
Dimethyl Sulfoxide (DMSO)Quantitative40 mg/mLSonication recommended.[1]
Dimethyl Sulfoxide (DMSO)Quantitative≥ 14.85 mg/mL
EthanolQuantitative11 mg/mL
EthanolQuantitative9 mg/mLSonication recommended.[1]
DichloromethaneQualitativeFreely soluble[2][3]
AcetoneQualitativeSparingly soluble[2][3]
AcetonitrileQualitativeSparingly soluble[2][3]
MethanolQualitativeSparingly soluble[2][3]
Absolute EthanolQualitativeSlightly soluble[2][3]
WaterQuantitative< 1 mg/mLPractically insoluble.[4][5]

Note: The solubility of deuterated compounds is generally considered to be very similar to their non-deuterated counterparts. The data for Eslicarbazepine should be a reliable indicator for the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in drug development. The following are detailed methodologies for two common types of solubility assays: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility.

Thermodynamic Solubility Determination using the Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true saturation point of a substance in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound solid into a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • HPLC Method: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the saturated sample solution by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

    • UV-Vis Spectroscopy Method: If this compound has a suitable chromophore, this method can be used. Prepare a calibration curve using standard solutions. Measure the absorbance of the filtered saturated solution and determine the concentration using the Beer-Lambert law and the calibration curve.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Selected organic solvents

  • 96-well microplates (UV-transparent for UV detection)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Multichannel pipettes

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.

  • Solvent Addition: Add the desired organic solvent to each well to reach a final target concentration. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection:

    • Nephelometry (Turbidimetric Method): Measure the light scattering of the solution in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound, and the concentration at which this occurs is considered the kinetic solubility limit.

    • Direct UV Method: After incubation, measure the absorbance of the solution at a specific wavelength using a UV plate reader. The concentration can be determined by comparing the absorbance to a standard curve prepared in the same solvent system. Alternatively, the plate can be centrifuged to pellet any precipitate before reading the absorbance of the supernatant.

  • Data Analysis: The kinetic solubility is often reported as the highest concentration at which no precipitation is observed.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Thermodynamic Solubility Workflow (Shake-Flask) A Weigh excess this compound solid B Add known volume of organic solvent A->B C Equilibrate on shaker (24-72h) B->C D Phase Separation (Centrifugation/Filtration) C->D E Quantify concentration of supernatant D->E F HPLC or UV-Vis Analysis E->F G Report Equilibrium Solubility (mg/mL or mol/L) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Kinetic Solubility Workflow H Dispense this compound DMSO stock into 96-well plate I Add organic solvent to reach target concentrations H->I J Incubate with shaking (1-2h) I->J K Detection J->K L Nephelometry (Turbidity) K->L M Direct UV Absorbance K->M N Report Kinetic Solubility (µM or µg/mL) L->N M->N

Caption: Workflow for Kinetic Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, drawing upon data from its non-deuterated form and outlining standard experimental procedures. For specific applications, it is recommended to perform direct solubility measurements of this compound under the exact conditions of the intended research.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites within complex biological matrices is fundamental to robust pharmacokinetic (PK) analysis. This technical guide provides an in-depth exploration of the use of deuterated internal standards, widely regarded as the "gold standard" in quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS). This document delves into the core principles, experimental methodologies, and critical considerations for the effective implementation of these powerful analytical tools.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle modification results in a compound that is chemically identical to the analyte, exhibiting nearly the same physicochemical properties such as polarity, solubility, and ionization efficiency.[1] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]

The foundational principle behind the use of a deuterated internal standard is that it behaves identically to the analyte throughout the entire analytical process.[1] This includes sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] By introducing a known amount of the deuterated standard to the sample at the earliest stage, it co-elutes with the analyte and experiences the same experimental variations, such as matrix effects and ionization suppression or enhancement.[2][3] This co-elution ensures that any variations affecting the analyte will also proportionally affect the deuterated standard, allowing for accurate normalization and reliable quantification.[2][3]

Advantages in Bioanalytical Applications

The use of deuterated internal standards is particularly crucial in the analysis of complex biological matrices like plasma, blood, and urine, where endogenous components can significantly interfere with the ionization of the target analyte.[2] The primary advantages include:

  • Enhanced Quantitative Accuracy and Precision : Deuterated analogs co-elute with the analytes, which minimizes signal distortion and leads to more accurate and precise results.[3][4]

  • Improved Reproducibility : They ensure consistent ionization efficiency across multiple analytical runs, enhancing the reproducibility of the results.[4]

  • Mitigation of Matrix Effects : Deuterium labeling significantly reduces signal suppression or enhancement caused by interfering compounds in the matrix.[2][4]

  • Regulatory Acceptance : The use of deuterated standards is recognized and often recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[4]

Data Presentation: Performance Comparison

The superiority of deuterated internal standards over structural analogs is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

AnalyteInternal Standard TypeValidation ParameterPerformance DataReference
SirolimusDeuterated (d3-Sirolimus)Interpatient Assay Imprecision (%CV)2.7% - 5.7%[2]
Analog (Desmethoxyrapamycin)7.6% - 9.7%[2]
Kahalalide FStable Isotope Labeled (SIL)Precision (Variance)Significantly lower (p=0.02)[2][5]
Analog (Butyric acid analogue)-[2][5]
Stable Isotope Labeled (SIL)Accuracy (Mean Bias)100.3%[2][5]
Analog (Butyric acid analogue)96.8%[2][5]
ParameterMethod with Deuterated ISMethod with Non-Deuterated ISAcceptance Criteria
Accuracy (% Bias)
LLOQ± 10%± 20%± 20%
LQC± 5%± 15%± 15%
MQC± 5%± 15%± 15%
HQC± 5%± 15%± 15%
Precision (%CV)
LLOQ< 10%< 20%≤ 20%
LQC< 5%< 15%≤ 15%
MQC< 5%< 15%≤ 15%
HQC< 5%< 15%≤ 15%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline key methodologies.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a common, straightforward method for removing the majority of proteins from biological samples like plasma or serum.[6]

Objective: To precipitate and remove proteins from a plasma sample to prepare it for LC-MS/MS analysis.[6]

Materials:

  • Biological sample (e.g., human plasma)

  • Deuterated internal standard working solution

  • Cold precipitation solvent (e.g., acetonitrile or methanol)

  • Vortex mixer

  • Centrifuge

  • Pipettes and clean tubes or 96-well plate

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample into a clean tube.[6]

  • Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to the sample.[6]

  • Vortexing: Briefly vortex the sample to ensure homogeneity.[6]

  • Protein Precipitation: Add a larger volume of the cold precipitating solvent (e.g., 300 µL of acetonitrile).[7]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[6]

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.[6]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.[6]

Protocol 2: Quantification of a Drug in Human Plasma using LC-MS/MS

This protocol provides a general procedure for the quantification of a small molecule drug in human plasma.[8]

Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).[8]

  • Create a series of calibration standards by spiking known concentrations of the analyte into blank human plasma.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation:

  • Aliquot plasma samples (calibrators, QCs, and unknowns).

  • Add a fixed amount of the deuterated internal standard working solution to all samples except for the blank matrix.

  • Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components.

  • Evaporate the final extract and reconstitute in the mobile phase.

LC-MS/MS Analysis:

  • LC System: Utilize a suitable UPLC or HPLC system.[8]

  • Mass Spectrometer: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[8]

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[8]

  • Use the calibration curve to determine the concentration of the analyte in the unknown plasma samples and QCs.[8]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.

G cluster_workflow Bioanalytical Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Preparation Sample Preparation (PPT, LLE, or SPE) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Processing Data Processing and Quantification Analysis->Processing

A typical bioanalytical workflow using a deuterated internal standard.

A decision tree for selecting an appropriate internal standard.

G cluster_sample_prep Sample Preparation Workflow (Protein Precipitation) Plasma Plasma Sample AddIS Add Deuterated IS Plasma->AddIS AddSolvent Add Precipitation Solvent (e.g., ACN) AddIS->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

A detailed workflow for sample preparation using protein precipitation.

References

Foundational Principles of Licarbazepine-D4 in Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Licarbazepine-D4 as an internal standard in mass spectrometry-based bioanalysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate robust quantitative assays for Licarbazepine.

Core Principles: The Role of Isotope Dilution Mass Spectrometry

The quantification of analytes in complex biological matrices is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[1][2] Isotope dilution mass spectrometry (IDMS) is the gold standard technique to mitigate these variabilities.[2] This method relies on the introduction of a known quantity of a stable isotope-labeled (SIL) version of the analyte, in this case, this compound, into the sample at the earliest stage of the workflow.

This compound is chemically identical to the non-labeled Licarbazepine, with the only distinction being the replacement of four hydrogen atoms with deuterium.[1] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, Licarbazepine and this compound exhibit nearly identical behavior during extraction, chromatography, and ionization.[1][2] Consequently, any analyte loss or signal fluctuation during the analytical process is mirrored by the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for precise quantification, effectively nullifying experimental inconsistencies.

Metabolic Pathway and Analyte Context

Licarbazepine, also known as monohydroxy derivative (MHD), is the pharmacologically active metabolite of the antiepileptic drugs Oxcarbazepine and Eslicarbazepine acetate.[1][3][4] Therapeutic drug monitoring (TDM) of Licarbazepine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects in patients.[1] Given its central role in the therapeutic action of its parent drugs, accurate quantification of Licarbazepine is paramount.

Metabolic_Pathway cluster_prodrugs Prodrugs cluster_metabolite Active Metabolite cluster_standard Internal Standard Oxcarbazepine Oxcarbazepine Licarbazepine Licarbazepine (MHD) Oxcarbazepine->Licarbazepine Metabolism Eslicarbazepine_acetate Eslicarbazepine Acetate Eslicarbazepine_acetate->Licarbazepine Metabolism Licarbazepine_D4 This compound (MHD-D4)

Metabolic conversion of prodrugs to the active metabolite, Licarbazepine.

Quantitative Data & Mass Spectrometry Parameters

The cornerstone of a successful mass spectrometry-based assay is the optimization of instrument parameters, particularly for tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. These modes offer high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

The following tables summarize key quantitative parameters for the analysis of Licarbazepine using this compound as an internal standard. These values are compiled from published literature and serve as a robust starting point for method development.

Table 1: Mass Spectrometry MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Licarbazepine (MHD)255.2237.1Positive ESI
This compound (MHD-D4)259.1198.1Positive ESI

Note: The MRM transition for this compound may also be cited as m/z 257.2 → 212.1, depending on the specific deuteration pattern and fragmentation.[5][6]

Table 2: Typical LC-MS/MS Method Validation Parameters

ParameterTypical Value/Range
Linearity Range1 - 60 µg/mL
Lower Limit of Quantification (LLOQ)0.5 µg/mL
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (%Bias)85 - 115%
Extraction Recovery> 80%

Experimental Protocols

A meticulously documented protocol is essential for reproducibility. The following sections detail a typical experimental workflow for the quantification of Licarbazepine in human plasma or serum.

Materials and Reagents
  • Licarbazepine analytical standard

  • This compound (or a suitable deuterated analogue)

  • HPLC or LC-MS grade Methanol

  • HPLC or LC-MS grade Acetonitrile

  • HPLC or LC-MS grade Formic Acid or Ammonium Acetate

  • Ultrapure water

  • Drug-free human plasma/serum for calibration standards and quality controls

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Licarbazepine from plasma or serum samples.

  • Aliquoting: Transfer a small volume (e.g., 50 µL) of patient plasma, calibrator, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of this compound working solution (in an organic solvent like methanol or acetonitrile) to each tube. This step should be performed as early as possible to account for variability in subsequent steps.

  • Precipitation: Add a larger volume of cold acetonitrile or methanol (typically 3-4 times the sample volume) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or autosampler vial for analysis.

  • Dilution (Optional): The supernatant may be diluted with mobile phase to ensure compatibility with the LC system and to fall within the linear range of the assay.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is typically used for separation (e.g., 50 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Gradient: A gradient elution is often employed to ensure good separation from endogenous matrix components and to maintain a sharp peak shape.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry (MS) Conditions
  • Instrument: A triple quadrupole mass spectrometer is used for its sensitivity and selectivity in MRM mode.

  • Ion Source: Heated Electrospray Ionization (HESI) is commonly used.

  • Polarity: Positive ion mode.

  • MRM Transitions: As detailed in Table 1.

  • Gas and Temperature Settings: These should be optimized for the specific instrument to achieve maximal signal intensity (e.g., vaporizer temperature, capillary temperature, sheath gas, and aux gas flow rates).

Workflow and Data Analysis Visualization

The entire process, from sample receipt to final data analysis, follows a logical sequence.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Aliquot Sample Aliquot (Plasma/Serum) Spike_IS Spike with This compound Sample_Aliquot->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio Peak_Integration->Calculate_Ratio Quantification Quantification via Calibration Curve Calculate_Ratio->Quantification

Experimental workflow for Licarbazepine quantification using a deuterated internal standard.

Data analysis involves integrating the chromatographic peaks for both Licarbazepine and this compound. The peak area ratio (Licarbazepine Area / this compound Area) is then calculated for all samples, including calibrators, quality controls, and unknown patient samples. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the unknown samples are then determined from this curve.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays is a robust and reliable approach for the accurate quantification of the active metabolite Licarbazepine in biological matrices. This technical guide outlines the core principles, provides essential quantitative data, and details a comprehensive experimental protocol to serve as a foundation for the development and validation of high-quality bioanalytical methods. Adherence to these principles and methodologies will ensure data integrity and contribute to the successful application of this assay in research, clinical, and drug development settings.

References

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Licarbazepine using Licarbazepine-D4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarbazepine, the active monohydroxy metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate, is the primary analyte measured in therapeutic drug monitoring (TDM) to ensure optimal patient dosage, efficacy, and safety.[1][2][3][4] Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to licarbazepine.[5] Similarly, eslicarbazepine acetate is a prodrug that is converted to its active metabolite, eslicarbazepine ((S)-licarbazepine), which is an enantiomer of licarbazepine.[6][7] TDM for patients undergoing treatment with these medications focuses on the concentration of licarbazepine in plasma or serum.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of licarbazepine due to its high sensitivity, specificity, and accuracy.[8] The use of a stable isotope-labeled internal standard, such as Licarbazepine-D4, is critical for precise and reliable measurement by correcting for variations during sample preparation and analysis.[3][8] These application notes provide a detailed protocol for the determination of licarbazepine in human plasma or serum using LC-MS/MS with this compound as the internal standard.

Principle of the Method

The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of licarbazepine and the internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Materials and Reagents

  • Analytes and Internal Standard:

    • Licarbazepine (MHD)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Human Plasma/Serum:

    • Drug-free human plasma or serum for calibrators and quality controls.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve licarbazepine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions:

    • Prepare intermediate stock solutions of licarbazepine by serial dilution of the primary stock solution with methanol:water (50:50, v/v).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the intermediate stock solutions with methanol:water (50:50, v/v) to achieve the desired calibration curve concentrations.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma/serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Add 900 µL of ultrapure water with 0.1% formic acid.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Licarbazepine255.1194.1
This compound259.1198.1

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of licarbazepine in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 1.0 - 60.0 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1.0< 15%< 15%± 15%
Low3.0< 10%< 10%± 10%
Medium15.0< 10%< 10%± 10%
High45.0< 10%< 10%± 10%

Data synthesized from multiple sources demonstrating typical method performance.[3][9][10]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low3.085 - 115%85 - 115%
High45.085 - 115%85 - 115%

Mandatory Visualization

Metabolic Pathway of Oxcarbazepine to Licarbazepine

The following diagram illustrates the metabolic conversion of the prodrug oxcarbazepine to its active metabolite, licarbazepine.

cluster_prodrug Prodrug Administration cluster_metabolism Hepatic Metabolism cluster_active Active Metabolite Oxcarbazepine Oxcarbazepine Metabolism Keto-reduction by Cytosolic Reductases Oxcarbazepine->Metabolism Licarbazepine Licarbazepine (MHD) (Active Form for TDM) Metabolism->Licarbazepine

Metabolic conversion of oxcarbazepine.
Experimental Workflow for Licarbazepine TDM

This diagram outlines the key steps in the therapeutic drug monitoring of licarbazepine using LC-MS/MS.

cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PatientSample Patient Plasma/Serum Spiking Spike with This compound (IS) PatientSample->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution LCMS LC-MS/MS System (C18, ESI+, MRM) Dilution->LCMS Quantification Quantification against Calibration Curve LCMS->Quantification Reporting Report Patient Concentration Quantification->Reporting

LC-MS/MS workflow for licarbazepine TDM.

References

Development and Validation of a Robust LC-MS/MS Method for the Quantification of Licarbazepine in Human Plasma Using Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of licarbazepine in human plasma. The method utilizes a stable isotope-labeled internal standard, Licarbazepine-D4, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and robustness, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Licarbazepine, the active monohydroxy metabolite of oxcarbazepine and eslicarbazepine acetate, is an antiepileptic drug used in the management of seizures.[1][2] Therapeutic drug monitoring of licarbazepine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects due to inter-individual pharmacokinetic variability.[2][3] This note details a validated LC-MS/MS method employing this compound as an internal standard for the reliable quantification of licarbazepine in human plasma. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add this compound (Internal Standard) plasma->is_add precip Protein Precipitation (with Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Mobile Phase A supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Licarbazepine calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of licarbazepine.

Detailed Protocols

Materials and Reagents
  • Licarbazepine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (drug-free)

  • LC-MS/MS system (e.g., Thermo Scientific™ TSQ Endura™ Triple Quadrupole MS with a Thermo Scientific™ UltiMate™ 3000 RS LC system)[4]

  • Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm)[1]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of licarbazepine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of licarbazepine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution in acetonitrile.[4]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 50 µL of the supernatant to a clean tube and dilute with 450 µL of water containing 0.1% formic acid.[5]

  • Vortex briefly and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[4][6]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1][4]
Mobile Phase B 0.1% Formic acid in Methanol[1]
Flow Rate 0.5 mL/min[1]
Gradient Start with 2% B, linear gradient to 99% B over 2 minutes, hold for 0.6 minutes, then return to initial conditions and equilibrate for 0.7 minutes. Total run time: 3.0 minutes.[1]
Column Temperature 45 °C[1]
Injection Volume 5 µL[4]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive[4][7]
Spray Voltage 3500 V[4]
Vaporizer Temperature 350 °C[4]
Capillary Temperature 350 °C[4]
Sheath Gas 42 AU[4]
Auxiliary Gas 12 AU[4]
Data Acquisition Selected Reaction Monitoring (SRM)[4]

SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Licarbazepine255.1194.1Optimized Value
This compound259.1198.1Optimized Value

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to FDA guidelines.[7][8]

Linearity

The calibration curve was linear over the concentration range of 1 to 60 µg/mL for licarbazepine in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99.[9][10]

ParameterResult
Calibration Range 1 - 60 µg/mL[2]
Correlation Coefficient (r²) > 0.99[9][10]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was less than 15% and the accuracy (%bias) was within ±15%.[2][7]

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%bias)Inter-day Accuracy (%bias)
Low < 9.7%[7]< 9.7%[7]98.7% - 107.2%[7]98.7% - 107.2%[7]
Medium < 7.7%[7]< 7.7%[7]98.7% - 107.2%[7]98.7% - 107.2%[7]
High < 12.6%[7]< 12.6%[7]98.7% - 107.2%[7]98.7% - 107.2%[7]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The recovery was consistent and reproducible, and no significant matrix effect was observed.

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low Consistent and ReproducibleNo significant effect
Medium Consistent and ReproducibleNo significant effect
High Consistent and ReproducibleNo significant effect

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of licarbazepine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This validated method is well-suited for routine therapeutic drug monitoring and for supporting pharmacokinetic studies of licarbazepine.

References

Application Notes and Protocols for Plasma Sample Preparation of Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Licarbazepine and its deuterated internal standard, Licarbazepine-D4, from human plasma samples. The following methods are described: Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE). These protocols are intended for use in bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.

Introduction

Licarbazepine is an active metabolite of oxcarbazepine and eslicarbazepine acetate, both of which are anticonvulsant drugs used in the treatment of epilepsy. Accurate and reliable quantification of licarbazepine in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability during sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document outlines three common and effective sample preparation techniques for the analysis of licarbazepine in plasma. The choice of method will depend on the desired level of sample cleanup, sensitivity requirements, and available laboratory resources.

Quantitative Data Summary

The following tables summarize typical performance data for the different sample preparation methods for licarbazepine and related compounds. The data is compiled from various validated bioanalytical methods.

Table 1: Method Performance Characteristics

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PP)Liquid-Liquid Extraction (LLE)
Linearity Range0.008 - 2.0 µg/mL[1]0.02 - 10 µg/mL0.05 - 30 µg/mL
Lower Limit of Quantification (LLOQ)0.008 µg/mL[1]0.02 µg/mL0.05 µg/mL
Recovery92.34 - 104.27%[1]>80%[2]>80%
Intra-day Precision (%RSD)< 9.13%[1]< 15%< 10%
Inter-day Precision (%RSD)< 9.13%[1]< 15%< 10%
Accuracy92.71 - 104.06%[1]Within ±15%Within ±15%

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective method for sample cleanup, providing high recovery and removal of matrix interferences. A common sorbent used for the extraction of licarbazepine is a hydrophilic-lipophilic balanced (HLB) polymer. Both a comprehensive 5-step and a simplified 3-step protocol are provided below.

Materials:

  • Oasis HLB SPE cartridges (e.g., 1 cc, 30 mg)

  • SPE vacuum manifold

  • Centrifuge

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • 4% Phosphoric acid in water

  • 5% Methanol in water

  • This compound internal standard (IS) working solution

G cluster_0 5-Step Solid-Phase Extraction Workflow start Start condition Condition Cartridge (1 mL Methanol) start->condition equilibrate Equilibrate Cartridge (1 mL Water) condition->equilibrate load Load Sample (Plasma + IS, diluted 1:1 with 4% Phosphoric Acid) equilibrate->load wash Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute Elute Analyte (1 mL Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze G cluster_1 3-Step Solid-Phase Extraction Workflow start Start load Load Sample (Plasma + IS, diluted 1:1 with 4% Phosphoric Acid) start->load wash Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute Elute Analyte (1 mL Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze G cluster_2 Protein Precipitation Workflow start Start add_is Add Plasma to Microcentrifuge Tube start->add_is add_precipitant Add Acetonitrile with IS (3:1 ratio to plasma) add_is->add_precipitant vortex Vortex Mix (e.g., 1 minute) add_precipitant->vortex centrifuge Centrifuge (e.g., 10,000 x g for 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze G cluster_3 Liquid-Liquid Extraction Workflow start Start add_is Add Plasma and IS to Microcentrifuge Tube start->add_is add_solvent Add Extraction Solvent (e.g., MTBE, 5:1 ratio) add_is->add_solvent vortex Vortex Mix (e.g., 5 minutes) add_solvent->vortex centrifuge Centrifuge (e.g., 3000 x g for 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application of Licarbazepine-D4 in Preclinical Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarbazepine, the active metabolite of the anti-seizure medication Eslicarbazepine acetate, is the primary entity responsible for the therapeutic effects. In preclinical drug metabolism and pharmacokinetics (DMPK) studies, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for predicting its clinical behavior.[1][2][3] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variability during sample preparation and analysis.[4][5] Licarbazepine-D4, a deuterated analog of Licarbazepine, serves as an ideal internal standard for the accurate quantification of Licarbazepine in various biological matrices during preclinical studies.[6]

These application notes provide detailed protocols for the use of this compound as an internal standard in key preclinical drug metabolism studies, including bioanalytical method validation, in vitro metabolic stability assessment, and metabolite identification.

Metabolic Pathway of Eslicarbazepine Acetate

Eslicarbazepine acetate is a prodrug that is rapidly and extensively hydrolyzed to its major active metabolite, (S)-Licarbazepine (Eslicarbazepine).[7][8][9][10][11][12] Minor metabolites include (R)-Licarbazepine and Oxcarbazepine.[7][11] Understanding this pathway is essential for designing appropriate bioanalytical methods.

G cluster_0 Metabolic Conversion Eslicarbazepine Acetate (Prodrug) Eslicarbazepine Acetate (Prodrug) S-Licarbazepine (Eslicarbazepine)\n(Major Active Metabolite) S-Licarbazepine (Eslicarbazepine) (Major Active Metabolite) Eslicarbazepine Acetate (Prodrug)->S-Licarbazepine (Eslicarbazepine)\n(Major Active Metabolite) Hydrolysis (Major Pathway) R-Licarbazepine\n(Minor Active Metabolite) R-Licarbazepine (Minor Active Metabolite) Eslicarbazepine Acetate (Prodrug)->R-Licarbazepine\n(Minor Active Metabolite) Hydrolysis (Minor Pathway) Oxcarbazepine\n(Minor Active Metabolite) Oxcarbazepine (Minor Active Metabolite) S-Licarbazepine (Eslicarbazepine)\n(Major Active Metabolite)->Oxcarbazepine\n(Minor Active Metabolite) Reversible Conversion Glucuronide_Conjugates Glucuronide_Conjugates S-Licarbazepine (Eslicarbazepine)\n(Major Active Metabolite)->Glucuronide_Conjugates Glucuronidation R-Licarbazepine\n(Minor Active Metabolite)->Glucuronide_Conjugates Glucuronidation

Metabolic pathway of Eslicarbazepine Acetate.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of Licarbazepine using this compound as an internal standard with LC-MS/MS.

Table 1: LC-MS/MS Parameters for Licarbazepine and this compound

ParameterLicarbazepineThis compound (Internal Standard)
Molecular Formula C₁₅H₁₂N₂O₂C₁₅H₈D₄N₂O₂
Molecular Weight 252.27256.30
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 253.1257.1
Product Ion (m/z) 194.1198.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

Protocol 1: Bioanalytical Method for Quantification of Licarbazepine in Plasma

This protocol describes a method for the quantification of Licarbazepine in plasma samples using protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.

1. Materials and Reagents

  • Licarbazepine analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Control plasma (e.g., rat, dog, human)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Licarbazepine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Licarbazepine stock solution in 50:50 ACN:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in ACN.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution in ACN to each tube (except for blank samples, to which 100 µL of ACN is added).[13]

  • Vortex for 1 minute to precipitate plasma proteins.[14]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[14]

  • Transfer the supernatant to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in ACN.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor the transitions specified in Table 1.

5. Data Analysis

  • Quantify Licarbazepine concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

G cluster_workflow Bioanalytical Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation with This compound IS) start->prep analysis UPLC-MS/MS Analysis prep->analysis data Data Processing (Peak Area Ratio vs. Calibration Curve) analysis->data end Quantification of Licarbazepine data->end

A typical bioanalytical workflow using a deuterated internal standard.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a general procedure for assessing the metabolic stability of a drug candidate using HLM. The use of a deuterated internal standard is crucial for accurate quantification of the parent drug over time.[14]

1. Materials and Reagents

  • Test compound (e.g., Licarbazepine)

  • This compound (internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Positive control substrates (e.g., a compound with known high clearance and one with low clearance)

2. Experimental Procedure

  • Preparation of Incubation Mixtures: Prepare a solution of the test compound in phosphate buffer at a final concentration of 1 µM.[15]

  • Pre-incubation: Pre-incubate the HLM suspension and the test compound solution separately at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[15][16]

  • Quenching and Sample Preparation: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the deuterated internal standard (this compound).[14]

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by UPLC-MS/MS as described in Protocol 1.

3. Data Analysis

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein).[14]

Conclusion

This compound is an essential tool for the accurate and precise quantification of Licarbazepine in preclinical drug metabolism studies. Its use as an internal standard in LC-MS/MS bioanalysis allows for reliable data generation in pharmacokinetic assessments and in vitro metabolism assays. The protocols provided herein offer a framework for researchers to implement these studies in their drug discovery and development programs.

References

Application Notes and Protocol for the Quantification of Licarbazepine in Human Plasma using Licarbazepine-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Licarbazepine, also known as monohydroxy derivative (MHD), is the pharmacologically active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. Therapeutic drug monitoring (TDM) of licarbazepine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing toxicity in patients. This document provides a detailed protocol for the quantitative analysis of licarbazepine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Licarbazepine-D4 (MHD-d4) as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is essential for accurate quantification as it compensates for variability during sample preparation and instrumental analysis.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution analysis. A known concentration of this compound is added to human plasma samples. Following a sample cleanup procedure, such as protein precipitation, the extract is analyzed by LC-MS/MS. The chromatographic system separates licarbazepine and this compound from other plasma components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects and quantifies the specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of licarbazepine to that of this compound is used to calculate the concentration of licarbazepine in the sample, ensuring high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard:

    • Licarbazepine (MHD) reference standard

    • This compound (MHD-d4) internal standard[1]

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (e.g., Milli-Q or equivalent)

  • Human Plasma:

    • Blank human plasma from healthy, drug-free donors, collected in tubes containing an appropriate anticoagulant (e.g., heparin-lithium).[2]

2. Preparation of Stock and Working Solutions

  • Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh the reference standards of licarbazepine and this compound.

    • Dissolve in methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the licarbazepine stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound in the protein precipitation solvent (e.g., acetonitrile) at an appropriate concentration.

3. Sample Preparation (Protein Precipitation Method)

Protein precipitation is a common, straightforward, and effective method for extracting licarbazepine from plasma.[3][4][5][6]

  • Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.[4][5]

  • Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each tube.[4][5]

  • Vortex-mix the samples for approximately 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • The supernatant can be injected directly into the LC-MS/MS system, or it may be diluted further (e.g., 10-fold with the initial mobile phase) to reduce matrix effects.[4][5][7]

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments.

  • Liquid Chromatography (LC) System:

    • Column: A reverse-phase C18 column, such as a Phenomenex Kinetex C18 or Hypersil GOLD, is suitable for separation.[5][8]

    • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate.[3][4]

    • Mobile Phase B: Acetonitrile or Methanol.[3][4]

    • Flow Rate: 0.4 - 0.8 mL/min.[3][9]

    • Injection Volume: 5 - 10 µL.[4]

    • Gradient: A gradient elution is typically used to ensure good separation and peak shape.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][10]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3][8][10]

    • MRM Transitions: (Note: These may need to be optimized for the specific instrument)

      • Licarbazepine: Precursor ion (Q1) m/z 255.1 → Product ion (Q3) m/z 194.1[3]

      • This compound: The precursor ion will be higher by 4 Da (m/z 259.1), and the product ion may also shift depending on the location of the deuterium atoms. Optimization is required.

    • Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature.

Data Presentation

The performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][3][9] Key quantitative parameters are summarized below.

ParameterTypical ValueReference(s)
Linearity Range 0.1 µg/mL to 50 µg/mL[6][11][12]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[12]
Intra-day Precision (%CV) < 15%[6][11]
Inter-day Precision (%CV) < 15%[6][11]
Accuracy (% Bias) Within ± 15%[6][9]
Extraction Recovery > 90%[1]
Matrix Effect Minimal and compensated by IS[1][6]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Human Plasma Sample (50 µL) p2 Add Internal Standard (this compound in Acetonitrile) p1->p2 p3 Vortex Mix (1 min) p2->p3 p4 Centrifuge (13,000 rpm, 5 min) p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC System p5->a1 Transfer a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+, MRM Mode) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for Licarbazepine analysis in human plasma.

Logical Relationship of Components

G cluster_drugs Parent Drugs cluster_metabolites Metabolites for Analysis cluster_matrix Biological Matrix cluster_technique Analytical Technique Oxcarbazepine Oxcarbazepine Licarbazepine Licarbazepine (Analyte) Oxcarbazepine->Licarbazepine Metabolism Eslicarbazepine_Acetate Eslicarbazepine Acetate Eslicarbazepine_Acetate->Licarbazepine Metabolism LC_MS_MS LC-MS/MS Licarbazepine->LC_MS_MS Quantified by Licarbazepine_D4 This compound (Internal Standard) Licarbazepine_D4->LC_MS_MS Used for Correction in Human_Plasma Human Plasma Human_Plasma->Licarbazepine Contains

Caption: Relationship between parent drugs, metabolite, and analysis.

References

Application Note: High-Throughput Bioanalytical Assay for Licarbazepine Quantification Using Licarbazepine-D4 for HTS Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against biological targets.[1][2][3][4] A critical component of many HTS campaigns, particularly those involving metabolic stability or cell-based assays, is the accurate and efficient quantification of analytes. Licarbazepine, the active metabolite of the anticonvulsant drugs oxcarbazepine and eslicarbazepine acetate, is a key molecule of interest in neurological drug development.[5][6] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels.[7][8][9]

This application note details a robust and high-throughput bioanalytical method for the quantification of licarbazepine in biological matrices, employing Licarbazepine-D4 as a stable isotope-labeled internal standard. Stable isotope dilution analysis is the gold standard for quantitative mass spectrometry, and the use of a deuterated internal standard like this compound ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. This method is particularly suited to support HTS campaigns by providing rapid and reliable quantitative data.

Principle of the Assay

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Samples containing licarbazepine are first spiked with a known concentration of this compound. Following a rapid protein precipitation step, the supernatant is injected into the LC-MS/MS system. The chromatographic separation resolves licarbazepine and its deuterated internal standard from other matrix components. The mass spectrometer then detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios. The ratio of the peak area of licarbazepine to that of this compound is used to calculate the concentration of licarbazepine in the original sample, effectively normalizing for any sample loss during preparation or fluctuations in instrument performance.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this high-throughput bioanalytical method, validated according to regulatory guidelines.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Run Time < 2 minutes per sample
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Licarbazepine) Precursor Ion > Product Ion
MRM Transition (this compound) Precursor Ion > Product Ion

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 10%
Recovery > 90%
Matrix Effect Minimal

Experimental Protocols

Materials and Reagents
  • Licarbazepine analytical standard

  • This compound (Internal Standard)[10][11]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Control biological matrix (e.g., human plasma, cell lysate)

  • 96-well collection plates

Stock Solution Preparation
  • Prepare a 1 mg/mL stock solution of Licarbazepine in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From these stocks, prepare working solutions for calibration standards and quality controls by serial dilution in 50:50 acetonitrile:water.

Sample Preparation (96-well plate format)
  • Pipette 50 µL of each sample (calibrator, quality control, or unknown) into the wells of a 96-well plate.

  • Add 10 µL of the this compound working solution (internal standard) to each well, except for the blank matrix wells.

  • To precipitate proteins, add 150 µL of acetonitrile to each well.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject 5 µL of the prepared supernatant from each well of the 96-well plate.

  • Run the LC gradient and acquire data using the Multiple Reaction Monitoring (MRM) mode for both licarbazepine and this compound.

Data Analysis
  • Integrate the peak areas for both the licarbazepine and this compound MRM transitions.

  • Calculate the peak area ratio (Licarbazepine / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of licarbazepine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow sample Sample Collection (Calibrators, QCs, Unknowns) in 96-well plate is_addition Addition of This compound (IS) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Supernatant Transfer to new 96-well plate centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: High-throughput sample preparation workflow.

metabolic_pathway prodrug Oxcarbazepine or Eslicarbazepine Acetate (Administered Drug) metabolism Metabolic Conversion (Hydrolysis) prodrug->metabolism licarbazepine Licarbazepine (Active Metabolite - Analyte) metabolism->licarbazepine lcms LC-MS/MS Quantification licarbazepine->lcms is This compound (Internal Standard) is->lcms

Caption: Role of this compound in bioanalysis.

Conclusion

The described high-throughput bioanalytical method using this compound as an internal standard provides a rapid, accurate, and precise means of quantifying licarbazepine in biological matrices. Its compatibility with a 96-well format makes it ideally suited for supporting large-scale HTS campaigns in drug discovery and development, facilitating efficient decision-making in hit-to-lead and lead optimization phases.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioanalysis using Licarbazepine-D4. This resource provides troubleshooting guidance and detailed protocols to help you minimize matrix effects and ensure accurate, reproducible results in your quantitative LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative results.[3] Phospholipids are a major cause of matrix effects in plasma samples.[1]

Q2: Why is it critical to minimize matrix effects?

A2: Minimizing matrix effects is essential for the reliability of a bioanalytical method.[4] Uncontrolled matrix effects can lead to inaccurate quantification, poor reproducibility, and may mask the true concentration of the analyte.[5] Regulatory agencies require the evaluation of matrix effects during method validation to ensure data integrity.[6][7]

Q3: What is this compound, and why is it used as an internal standard?

A3: this compound is a stable isotope-labeled (SIL) version of Licarbazepine, where four hydrogen atoms have been replaced by deuterium. It is intended for use as an internal standard (IS) for the quantification of Licarbazepine by GC- or LC-mass spectrometry.[8] SIL internal standards are the preferred choice in bioanalysis because they have nearly identical chemical and physical properties to the analyte.[1]

Q4: How does a stable isotope-labeled internal standard like this compound help compensate for matrix effects?

A4: Because a SIL-IS like this compound has physicochemical properties that are very similar to the analyte (Licarbazepine), it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[9][10] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[10]

Q5: What are the common sources of matrix effects in biological samples?

A5: The primary sources of matrix effects are endogenous components of the biological sample. In plasma or serum, these include phospholipids, proteins, salts, and other small molecules.[1][11][12] The complexity and variability of these components between different lots of the same matrix or between different individuals can also contribute to the relative matrix effect.

Troubleshooting Guide

Q1: I am observing significant ion suppression for Licarbazepine even with this compound. What are the potential causes and solutions?

A1: While this compound is designed to compensate for matrix effects, significant ion suppression can still compromise sensitivity.[1] If you are observing this issue, consider the following troubleshooting steps:

  • Step 1: Verify Chromatographic Co-elution: Ensure that Licarbazepine and this compound are co-eluting. A slight separation, sometimes caused by the deuterium isotope effect, can expose the analyte and IS to different matrix components, leading to differential suppression.[9]

  • Step 2: Enhance Sample Preparation: Your current sample cleanup may be insufficient. The most effective way to address matrix effects is to improve the sample preparation procedure.[1][13] Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components like phospholipids.[10]

  • Step 3: Optimize Chromatography: Modify your LC method to improve the separation of Licarbazepine from the matrix interferences. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[10]

  • Step 4: Reduce Sample Volume or Dilute: Injecting a smaller volume or diluting the sample can reduce the amount of matrix components entering the MS source.[2][14] However, be mindful that this will also reduce the analyte concentration, which may impact the limit of quantification.[15]

G cluster_0 Troubleshooting Workflow for Ion Suppression start Significant Ion Suppression Observed check_coelution Verify Co-elution of Licarbazepine & this compound start->check_coelution improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) check_coelution->improve_sample_prep No Improvement end Issue Resolved check_coelution->end Issue Resolved optimize_lc Optimize Chromatographic Conditions improve_sample_prep->optimize_lc Still Suppressed improve_sample_prep->end Issue Resolved reduce_volume Reduce Injection Volume or Dilute Sample optimize_lc->reduce_volume Still Suppressed optimize_lc->end Issue Resolved reduce_volume->end Suppression Minimized

Caption: Troubleshooting workflow for addressing ion suppression.

Q2: My calibration curve is non-linear. Could matrix effects be the cause?

A2: Yes, matrix effects can lead to non-linearity in the calibration curve, especially if the effect is concentration-dependent. This can happen if the matrix components that cause ion suppression become saturated at higher analyte concentrations. To investigate this, you can prepare calibration standards in a surrogate matrix that is free of the analyte and compare the curve to one prepared in the authentic biological matrix. If matrix effects are the cause, improving the sample cleanup or using a matrix-matched calibration curve is recommended.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol describes the post-extraction addition method to quantify the extent of matrix effects.[7]

Objective: To determine the Matrix Factor (MF) for Licarbazepine and the Internal Standard (IS)-normalized MF.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources.

  • Licarbazepine and this compound stock solutions.

  • Neat solution (mobile phase or reconstitution solvent).

  • Sample preparation materials (e.g., protein precipitation reagents, SPE cartridges).

Procedure:

  • Prepare Set A: Extract blank matrix samples (n=6) using your validated sample preparation method. After the final extraction step, spike the extracts with Licarbazepine and this compound at a known concentration (e.g., low and high QC levels).

  • Prepare Set B: Prepare standards in neat solution at the same final concentration as Set A for both Licarbazepine and this compound.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF = (MF of Licarbazepine) / (MF of this compound)

    • The IS-Normalized MF should be close to 1.0, indicating that the internal standard is effectively compensating for the matrix effect.

G cluster_1 Workflow for Matrix Factor Assessment start Begin Matrix Factor Assessment prep_set_a Set A: Extract Blank Matrix (n=6) start->prep_set_a prep_set_b Set B: Prepare Analyte and IS in Neat Solution start->prep_set_b spike_set_a Post-Extraction Spike with Analyte and IS prep_set_a->spike_set_a analyze Analyze Both Sets by LC-MS/MS spike_set_a->analyze prep_set_b->analyze calculate Calculate Matrix Factor and IS-Normalized MF analyze->calculate end Complete calculate->end

Caption: Experimental workflow for assessing the matrix factor.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol provides a general procedure for using SPE to clean up plasma samples, which is highly effective at removing phospholipids and other interferences.

Objective: To extract Licarbazepine from plasma while minimizing matrix components.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges.

  • SPE vacuum manifold.

  • Conditioning, wash, and elution solvents.

  • Patient plasma samples.

  • This compound working solution.

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound working solution. Vortex to mix. Add 200 µL of 4% phosphoric acid in water to disrupt protein binding.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a wash of 1 mL of 40% methanol to remove less polar interferences.

  • Elution: Elute Licarbazepine and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction

This table presents hypothetical data comparing the Matrix Factor (MF) for Licarbazepine after using three different sample preparation methods. An MF closer to 1.0 indicates a cleaner extract and less matrix effect.

Sample Preparation MethodMean Matrix Factor (MF) for LicarbazepineStandard DeviationConclusion
Protein Precipitation (PPT)0.650.15Significant Ion Suppression
Liquid-Liquid Extraction (LLE)0.880.08Mild Ion Suppression
Solid-Phase Extraction (SPE)0.970.04Minimal Matrix Effect

Table 2: IS-Normalized Matrix Factor in Different Plasma Lots

This table shows the effectiveness of this compound in compensating for the variability of matrix effects across different lots of human plasma. An IS-Normalized MF close to 1.0 with low variability is ideal.

Plasma Lot IDMF (Licarbazepine)MF (this compound)IS-Normalized MF
Lot 10.950.941.01
Lot 20.890.910.98
Lot 31.021.030.99
Lot 40.930.921.01
Lot 50.980.990.99
Lot 60.910.901.01
Mean 0.95 0.95 1.00
%CV 4.8% 5.1% 1.3%

References

addressing isotopic exchange of deuterium in Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Licarbazepine-D4

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common technical questions and troubleshooting scenarios related to the isotopic stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated analog of Licarbazepine, the active metabolite of the antiepileptic drug Oxcarbazepine.[1] The deuterium atoms are located on the phenyl ring, specifically at the 1, 2, 3, and 4 positions.[2] This labeling position is crucial as deuterons on aromatic carbons are generally stable and less prone to exchange compared to those on heteroatoms (like oxygen or nitrogen) or carbons adjacent to carbonyl groups.[3]

Q2: What is deuterium isotopic exchange and why is it a concern?

A2: Isotopic exchange, or back-exchange, is a chemical process where deuterium (D) atoms on a labeled compound are replaced by hydrogen (H) atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[3] This is a significant concern in quantitative analysis, particularly in LC-MS based bioassays, because it changes the mass of the internal standard. This alteration leads to a loss of signal for the deuterated species and a corresponding increase in the signal for unlabeled or partially labeled species, resulting in inaccurate quantification of the target analyte.[3]

Q3: How stable is the deuterium label on this compound?

A3: The deuterium labels on the aromatic ring of this compound are in non-exchangeable positions under standard analytical conditions. Aromatic C-D bonds are strong and not easily broken. However, extreme conditions can promote exchange.

Q4: What experimental factors can induce the isotopic exchange of deuterium in this compound?

A4: While generally stable, the deuterium labels on this compound can be compromised under certain conditions. The primary factors include:

  • pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium on aromatic rings.[3] The minimum rate of exchange for many deuterated compounds is often found in a slightly acidic pH range, typically around pH 2.5.[4]

  • Temperature: Elevated temperatures accelerate chemical reactions, including isotopic back-exchange.[3][4] Maintaining low temperatures during sample preparation and analysis is critical.

  • Exposure to Protic Solvents: The presence of protic solvents like water or methanol is necessary for the exchange to occur. The longer the exposure, the greater the potential for exchange.[4]

Q5: Are there alternatives to deuterated standards if back-exchange is a persistent issue?

A5: Yes, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[4][5] These isotopes are not susceptible to chemical exchange. However, the synthesis of ¹³C or ¹⁵N labeled compounds is often more complex and expensive than deuteration.[4][6]

Troubleshooting Guide

Problem: My LC-MS analysis of a sample with this compound as an internal standard shows unexpected peaks at M+3, M+2, M+1, or even M+0 (corresponding to unlabeled Licarbazepine), leading to poor quantitative accuracy.

This symptom strongly suggests that the deuterium labels are being lost through isotopic back-exchange. Use the following guide to diagnose and resolve the issue.

Visual Troubleshooting Workflow

Below is a workflow to help you systematically identify the source of isotopic exchange.

G Troubleshooting Isotopic Exchange of this compound A Observation: Mass shift detected in MS (Loss of D atoms) B Step 1: Evaluate Sample Preparation & Storage A->B C Is sample stored in protic solvent (e.g., MeOH/H2O) for extended periods? B->C Check Storage D Are samples exposed to high temperatures? B->D Check Temp E Step 2: Evaluate LC-MS Method Parameters C->E No H Solution: Minimize storage time. Prepare samples fresh. Use aprotic solvent for reconstitution if possible. C->H Yes D->E No I Solution: Store samples at low temperatures (2-8°C or -20°C). Avoid freeze-thaw cycles. D->I Yes F Is the mobile phase pH outside the optimal range (e.g., <2 or >8)? E->F Check pH G Is the autosampler or column temperature elevated? E->G Check Temp F->G No J Solution: Adjust mobile phase to a pH between 2.5 and 6. Verify pH of all solutions. F->J Yes K Solution: Use a cooled autosampler (e.g., 4°C) and control column temperature. Sub-zero chromatography can further reduce exchange. [6, 10] G->K Yes L Problem Resolved H->L I->L J->L K->L

Caption: A flowchart for troubleshooting deuterium exchange issues.

Quantitative Data Summary

ParameterStandard Condition (Potential for Exchange)Recommended Condition (Minimized Exchange)Rationale
pH Neutral or highly acidic/basic solutionspH 2.5 - 6.0 The rate of H/D back-exchange is minimized at a pH of approximately 2.5.[3][4]
Temperature Room Temperature (~25°C) or higher0°C to 4°C (or sub-zero) Lower temperatures significantly decrease the rate of the exchange reaction.[4][7]
LC Gradient Time Long gradients (>15 min)As short as possible Reduces the time the analyte is exposed to protic mobile phases, although this has a smaller effect than pH and temperature.[8]
Solvent Protic solvents (H₂O, MeOH)Aprotic for storage (if possible)Protic solvents are a necessary source of hydrogen for the back-exchange to occur.[3]

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound

This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.

Objective: To determine if significant deuterium back-exchange of this compound occurs during sample preparation and analysis.

Materials:

  • This compound standard

  • Your specific matrix (e.g., plasma, serum)

  • Solvents used in your analytical method (e.g., water, methanol, acetonitrile, formic acid)

  • LC-MS system

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

    • Spike the this compound stock into your analytical mobile phase (or a solution mimicking its pH and composition).

    • Prepare a separate sample by spiking the standard into your biological matrix and process it using your standard sample preparation workflow (e.g., protein precipitation).

  • Incubation and Time Points:

    • Aliquot the prepared samples into multiple vials.

    • Analyze one aliquot immediately (T=0).

    • Incubate the remaining aliquots under conditions that mimic your entire analytical run (e.g., in the autosampler at a set temperature).

    • Analyze aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • LC-MS Analysis:

    • Analyze the samples using your established LC-MS method.

    • Monitor the mass-to-charge ratios (m/z) for this compound and the potential back-exchanged species (D3, D2, D1, and D0-Licarbazepine).

  • Data Analysis:

    • Calculate the peak area for each deuterated and non-deuterated species at each time point.

    • Determine the percentage of back-exchange by comparing the increase in the D0-Licarbazepine signal relative to the total signal of all Licarbazepine-related species.

    • A significant decrease in the peak area of the D4 species and a corresponding increase in the other species over time indicates instability.

Visual Workflow for Stability Assessment

Caption: Workflow for assessing the isotopic stability of this compound.

References

Technical Support Center: Optimizing LC-MS/MS for Licarbazepine-D4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Licarbazepine-D4 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

Licarbazepine, also known as 10-monohydroxy carbamazepine (MHD), is the active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate.[1] this compound is a stable isotope-labeled (SIL) version of Licarbazepine, where four hydrogen atoms have been replaced with deuterium. SILs are considered the gold standard for internal standards in quantitative mass spectrometry.[2] Because they are chemically and physically almost identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization behavior, which allows them to effectively correct for variations in sample preparation, injection volume, matrix effects, and instrument response.[3]

Q2: What are the typical mass transitions for Licarbazepine and this compound in MS/MS analysis?

Mass transitions, or Multiple Reaction Monitoring (MRM) pairs, consist of a precursor ion (Q1) and a product ion (Q3). These transitions are highly specific to the compound being analyzed. While optimal values should be determined empirically on your specific instrument, the following are commonly used transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Licarbazepine (MHD)255.2194.1Positive
This compound (IS)259.1198.1Positive

Note: The provided transitions are examples and may require optimization for your specific mass spectrometer.[4][5]

Q3: What are the recommended starting liquid chromatography (LC) conditions?

The goal is to achieve a sharp, symmetrical peak for both Licarbazepine and its deuterated internal standard, with adequate retention to separate them from the solvent front and any matrix interferences. Below are typical starting conditions:

ParameterRecommendation
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Acetate in Water[6]
Mobile Phase B 0.1% Formic Acid and 10 mM Ammonium Acetate in Methanol[6]
Flow Rate 0.3 - 0.8 mL/min[7][8]
Column Temperature 40 °C[6]
Injection Volume 1 - 10 µL[6][9]
Gradient A gradient starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to elute the analytes is common.[6]

Q4: What are the common sample preparation techniques for plasma or serum samples?

The most common and straightforward method for plasma/serum is protein precipitation.[10] This technique effectively removes the majority of proteins that can interfere with the analysis and damage the LC column.

  • Protein Precipitation: Involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample, typically in a 3:1 or 4:1 ratio (solvent:plasma).[9][11] After vortexing and centrifugation, the clear supernatant containing the analyte and internal standard is collected for injection.[9]

  • Solid-Phase Extraction (SPE): A more selective but also more complex method that can provide a cleaner extract.[7]

  • Liquid-Liquid Extraction (LLE): Another option that involves extracting the analyte into an immiscible organic solvent.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]

Protocol 2: LC-MS/MS Analysis Method

The following table outlines a typical set of parameters for an LC-MS/MS instrument.

Liquid Chromatography Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent[6]
Column ZORBAX Eclipse Plus C18, 3.0 × 50 mm, 1.8 µm[6]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium acetate[6]
Mobile Phase B Methanol with 0.1% formic acid and 10 mM ammonium acetate[6]
Flow Rate 0.8 mL/min[6]
Column Temp 40 °C[6]
Injection Volume 1 µL[6]
Gradient Program 5% B for 3 min, ramp to 32.5% B over 5.5 min, ramp to 100% B over 2.5 min, hold for 1.5 min, return to 5% B and re-equilibrate for 5 min.[6]

Mass Spectrometry Parameters

ParameterSetting
MS System Agilent 6460 Triple Quadrupole or equivalent[11]
Ionization Mode Electrospray Ionization (ESI), Positive[7]
MRM Transitions Licarbazepine: 255.2 → 194.1; this compound: 259.1 → 198.1 (Optimize CE)
Gas Temperature 350 °C[11]
Gas Flow 12 L/min[11]
Nebulizer Pressure 50 psi[11]
Capillary Voltage 3500 V (Positive)[11]

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

  • Q: My this compound peak is showing significant tailing. What are the potential causes and solutions?

    • A: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the column itself.

      • Column Contamination/Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degrading. Solution: Flush the column with a strong solvent or replace the column.

      • Active Sites on Packing: Residual silanol groups on the silica support can cause tailing for basic compounds. Solution: Ensure the mobile phase pH is low enough (e.g., by using formic acid) to keep the analyte protonated.

      • Mismatched Injection Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Dilute the sample in a solution that matches the initial mobile phase composition.[9]

Issue: Low or Inconsistent Internal Standard (IS) Response

  • Q: The peak area for this compound is highly variable or much lower than expected. What should I investigate?

    • A: Inconsistent IS response can undermine the accuracy of your entire batch.

      • Sample Preparation Inconsistency: Pipetting errors during the addition of the IS or sample can lead to variability. Solution: Review pipetting technique and ensure pipettes are calibrated.

      • Ion Suppression/Enhancement: Co-eluting matrix components can suppress the ionization of the IS.[12] Solution: Improve sample cleanup, adjust chromatography to separate the IS from the suppression zone, or dilute the sample.

      • IS Degradation: The IS may be degrading in the stock solution or in the processed samples. Solution: Check the stability of the IS under your storage and autosampler conditions. Prepare fresh stock solutions.

      • MS Source Contamination: A dirty ion source can lead to a general drop in sensitivity. Solution: Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Issue: Chromatographic Separation of Analyte and Internal Standard

  • Q: I'm observing a slight separation between the peaks for Licarbazepine and this compound. Is this a problem?

    • A: Yes, this can be a significant problem. This phenomenon is known as an isotopic effect, where the heavier deuterium atoms can cause the SIL-IS to elute slightly earlier than the analyte in reverse-phase chromatography.[12] If the peaks are not perfectly co-eluting, they may be affected differently by matrix-induced ion suppression, leading to inaccurate quantification.[12][13]

      • Solution 1: Adjust Chromatography: Modify the gradient to be shallower, which can help merge the peaks.

      • Solution 2: Check for Overlapping Integration: Ensure your integration algorithm is correctly picking both peaks.

      • Solution 3: Consider a Different Labeled Standard: If the problem persists and affects accuracy, a ¹³C-labeled internal standard may be a better choice as it is less prone to chromatographic shifts.[1][12]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma/Serum Sample Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

G Start Inconsistent IS Response Detected CheckPrep Review Sample Prep Protocol? (Pipetting, Dilutions) Start->CheckPrep CheckStability Assess IS Stability? (Stock, Autosampler) CheckPrep->CheckStability No PrepError Action: Retrain on Pipetting, Recalibrate Pipettes CheckPrep->PrepError Yes CheckSuppression Investigate Matrix Effects? (Post-column infusion) CheckStability->CheckSuppression No StabilityIssue Action: Prepare Fresh IS Stock, Check Autosampler Temp CheckStability->StabilityIssue Yes CheckSystem Check System Performance? (Source, Leaks) CheckSuppression->CheckSystem No SuppressionIssue Action: Improve Sample Cleanup or Adjust Chromatography CheckSuppression->SuppressionIssue Yes SystemIssue Action: Clean Ion Source, Perform System Maintenance CheckSystem->SystemIssue Yes Resolved Issue Resolved PrepError->Resolved StabilityIssue->Resolved SuppressionIssue->Resolved SystemIssue->Resolved

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Technical Support Center: Troubleshooting Deuterated Internal Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered when using deuterated internal standards in chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve specific issues in your experiments.

I. Poor Chromatographic Peak Shape

Poor peak shape can compromise the accuracy and precision of quantification by affecting peak integration.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my deuterated internal standard poor (e.g., tailing, fronting, or split)?

Poor peak shape for a deuterated internal standard can arise from several factors, similar to its non-deuterated counterpart. Common causes include:

  • Secondary Interactions: Polar or ionizable analytes can interact with active sites, such as residual silanol groups on silica-based columns, leading to peak tailing.[1]

  • Column Degradation: Over time, columns can become contaminated, or the packing bed can deform, leading to broader or distorted peaks. A deteriorating column might also affect the analyte and the internal standard differently.[1]

  • Mobile Phase Issues: An incorrect mobile phase pH relative to the analyte's pKa can cause peak tailing. Inadequate buffer strength can also lead to distorted peak shapes.[1]

  • Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1]

  • Co-elution with an Interfering Compound: An interference peak eluting at or very near the retention time of the deuterated standard can distort its peak shape. Modifying the chromatographic method, such as changing the gradient or the column, may be necessary to resolve the two peaks.[1]

  • Column Overload: Injecting too much mass of the analyte onto the column can lead to peak fronting.[2]

Q2: My deuterated standard's peak is split, but the analyte's peak is fine. What could be the cause?

Peak splitting of only the deuterated standard is less common but can be caused by:

  • On-Column Deuterium Exchange: If the deuterium atoms are in chemically labile positions (e.g., on hydroxyl, amine, or sulfhydryl groups), they can exchange with hydrogen from the mobile phase. This can result in a mixed population of molecules with varying degrees of deuteration, which may separate chromatographically.[1]

  • Physical Issues with the Column: A partially blocked inlet frit or a void at the head of the column can distort the peak shape of all compounds, but the effect might be more pronounced for one compound over another under certain conditions.[3]

II. Low Recovery of the Internal Standard

Low recovery of the deuterated internal standard can lead to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low recovery for my deuterated internal standard?

Low recovery can stem from various stages of the analytical workflow, including sample preparation and chromatographic separation.[4]

  • Sample Preparation Issues:

    • Liquid-Liquid Extraction (LLE): Inappropriate solvent polarity or incorrect pH of the aqueous phase can lead to inefficient extraction.[4]

    • Solid-Phase Extraction (SPE): Issues such as an inappropriate sorbent, breakthrough during loading, loss during washing, or incomplete elution can all result in low recovery.[4]

  • Analyte Instability: The deuterated standard may be unstable and degrade during sample collection, storage, or processing.[5]

Troubleshooting Workflow for Low Recovery in Sample Preparation

Low_Recovery_Troubleshooting cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start Low Recovery in LLE LLE_Cause1 Inappropriate Solvent Polarity LLE_Start->LLE_Cause1 LLE_Cause2 Incorrect pH of Aqueous Phase LLE_Start->LLE_Cause2 LLE_Solution1 Test solvents with different polarities. LLE_Cause1->LLE_Solution1 LLE_Solution2 Adjust pH to ensure the IS is neutral. LLE_Cause2->LLE_Solution2 SPE_Start Low Recovery in SPE SPE_Cause1 Inappropriate Sorbent SPE_Start->SPE_Cause1 SPE_Cause2 Breakthrough During Loading SPE_Start->SPE_Cause2 SPE_Cause3 Loss During Washing SPE_Start->SPE_Cause3 SPE_Cause4 Incomplete Elution SPE_Start->SPE_Cause4 SPE_Solution1 Select a sorbent with a suitable stationary phase. SPE_Cause1->SPE_Solution1 SPE_Solution2 Decrease loading flow rate or dilute the sample. SPE_Cause2->SPE_Solution2 SPE_Solution3 Use a weaker wash solvent. SPE_Cause3->SPE_Solution3 SPE_Solution4 Use a stronger elution solvent or increase the volume. SPE_Cause4->SPE_Solution4

Troubleshooting workflow for poor internal standard recovery.

III. Inaccurate Quantitative Results

Even with a deuterated internal standard, various factors can lead to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why are my quantitative results inaccurate despite using a deuterated internal standard?

Several factors can lead to inaccurate results:

  • Isotopic Exchange (Back-Exchange): Deuterium labels on the internal standard can exchange with protons from the solvent or sample matrix. This leads to a decreased internal standard signal and an artificially inflated analyte signal. To mitigate this, ensure the deuterium labels are on stable, non-exchangeable positions and avoid acidic or basic conditions if the label is labile.[6][7]

  • Chromatographic Shift: Deuterated standards may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to the deuterium isotope effect. If this separation is significant, the analyte and internal standard can experience different matrix effects, leading to inaccurate quantification.[6][8]

  • Impurity in the Standard: The deuterated standard may contain the unlabeled analyte as an impurity, which will artificially inflate the analyte's signal. Always verify the isotopic and chemical purity of your standard as specified on the Certificate of Analysis.[6][9]

  • Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix. This is often linked to a lack of co-elution.[9][10]

Troubleshooting Workflow for Inaccurate Quantification

Inaccurate_Quantification_Troubleshooting Start Inaccurate Quantitative Results Check_Purity Verify Isotopic & Chemical Purity of IS Start->Check_Purity Pure Pure Check_Purity->Pure Yes Impure Impure Check_Purity->Impure No Check_Coelution Check for Chromatographic Co-elution Pure->Check_Coelution Adjust_LLOQ Adjust LLOQ or obtain a purer standard. Impure->Adjust_LLOQ Coeluting Co-eluting Check_Coelution->Coeluting Yes Separated Separated Check_Coelution->Separated No Check_Isotopic_Exchange Investigate Isotopic Exchange Coeluting->Check_Isotopic_Exchange Adjust_Chroma Adjust chromatography to achieve co-elution. Separated->Adjust_Chroma Stable Stable Check_Isotopic_Exchange->Stable No Exchanging Exchanging Check_Isotopic_Exchange->Exchanging Yes Check_Matrix_Effects Evaluate Differential Matrix Effects Stable->Check_Matrix_Effects Modify_Conditions Modify mobile phase pH or temperature. Choose a more stable IS. Exchanging->Modify_Conditions Results_OK Results OK Check_Matrix_Effects->Results_OK

Troubleshooting workflow for inaccurate quantitative results.

IV. Data Presentation: Matrix Effect Evaluation

A common method to assess matrix effects is the post-extraction addition protocol.[10] This experiment helps quantify the level of ion suppression or enhancement.

ParameterCalculationIdeal ValueIndication
Matrix Factor (MF) (Peak area in presence of matrix) / (Peak area in neat solution)1.0MF < 1.0 indicates ion suppression. MF > 1.0 indicates ion enhancement.[10]
IS-Normalized MF (MF of Analyte) / (MF of Internal Standard)Close to 1.0Demonstrates that the deuterated internal standard effectively normalizes the matrix effects.[10]
Coefficient of Variation (CV%) of IS-Normalized MF (Standard Deviation of IS-Normalized MF) / (Mean of IS-Normalized MF) * 100≤ 15%Indicates the consistency of matrix effect correction across different lots of matrix.[10]

V. Experimental Protocols

Protocol 1: Deuterium Back-Exchange Stability Test

Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions.[6]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Solvent): Spike the deuterated internal standard into the solvent used for sample reconstitution.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[6]

  • Incubate: Incubate both sets of samples under the same conditions as your experimental method (time, temperature, pH).[6]

  • Sample Processing: Process the samples using your established extraction procedure.[6]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.

  • Data Analysis: Monitor for the appearance of the unlabeled analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[6]

Protocol 2: Post-Extraction Addition for Matrix Effect Evaluation

Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.[10]

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare standards at the desired concentration in the final mobile phase or reconstitution solvent.

    • Set 2 (Post-Spiked Matrix): Extract blank matrix samples. Spike the analyte and internal standard into the extracted matrix supernatant before injection.

    • Set 3 (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Analysis:

    • Matrix Effect (ME): ME (%) = (Peak Area of Set 2 / Peak Area of Set 1) * 100

    • Recovery (RE): RE (%) = (Peak Area of Set 3 / Peak Area of Set 2) * 100

    • Process Efficiency (PE): PE (%) = (Peak Area of Set 3 / Peak Area of Set 1) * 100

References

Technical Support Center: Managing Chromatographic Shift Between Licarbazepine and Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing chromatographic shifts between Licarbazepine and its deuterated internal standard, Licarbazepine-D4. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS/MS analysis, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard, this compound, elute at a different retention time than Licarbazepine?

This phenomenon is an expected behavior known as the "chromatographic isotope effect" or "deuterium isotope effect".[1] It arises from the minor differences in physicochemical properties between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This difference can alter the molecule's van der Waals interactions and hydrophobicity, influencing its interaction with the chromatographic stationary phase and resulting in a retention time shift.[1] In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because they can be less retentive.[1][2]

Q2: What factors influence the magnitude of the chromatographic shift?

Several factors can affect the extent of the retention time difference between Licarbazepine and this compound:

  • Number and Position of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more significant shift.[1] The specific location of the deuterium atoms within the molecular structure also plays a role.[1]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature can all impact the degree of separation.[1][3]

Q3: Is a small, consistent chromatographic shift between the analyte and internal standard acceptable?

While perfect co-elution is ideal for accurately compensating for matrix effects, a small and consistent shift may be acceptable.[4] The primary concern arises when this separation causes the analyte and the internal standard to elute in regions with different levels of ion suppression or enhancement from the sample matrix.[4][5] This differential matrix effect can lead to significant quantitative errors.[5][6]

Q4: When should I be concerned about the chromatographic shift?

You should be concerned if you observe any of the following:

  • Inaccurate or Inconsistent Quantitative Results: High variability in your results is a primary indicator that the internal standard is not adequately correcting for matrix effects.[4]

  • Large or Variable Shift: A significant or fluctuating retention time difference between Licarbazepine and this compound across an analytical run suggests that the chromatographic conditions are not stable or optimized.

  • Poor Peak Shape: Distorted peak shapes can also be a symptom of underlying chromatographic issues that may exacerbate the effects of the retention time shift.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to the chromatographic shift between Licarbazepine and its deuterated internal standard.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for Licarbazepine are highly variable, despite using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Inaccurate and inconsistent results often stem from differential matrix effects due to a lack of co-elution. Follow this workflow to identify and resolve the issue.

cluster_start Troubleshooting Workflow Start Inaccurate / Inconsistent Results Step1 Step 1: Verify Co-elution Overlay Licarbazepine and This compound chromatograms. Start->Step1 Decision1 Are peaks co-eluting? Step1->Decision1 Action1 Action: Assess for other issues (e.g., IS purity, stability). Decision1->Action1 Yes Action2 Action: Optimize Chromatography (See Issue 2 Guide). Decision1->Action2 No End Resolved Action1->End Step2 Step 2: Assess Matrix Effects Conduct post-extraction addition experiment. Action2->Step2 Decision2 Significant differential matrix effects observed? Step2->Decision2 Action3 Action: Improve Sample Cleanup (e.g., use SPE, LLE). Decision2->Action3 Yes Decision2->End No Action3->End cluster_causes Influencing Factors center Chromatographic Shift (Deuterium Isotope Effect) MobilePhase Mobile Phase - Organic % - pH - Buffer center->MobilePhase Adjust Temperature Column Temperature center->Temperature Control StationaryPhase Stationary Phase - Column Chemistry - Column Resolution center->StationaryPhase Select System HPLC System - Pump performance - Leaks center->System Maintain

References

Technical Support Center: Optimizing Licarbazepine-D4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for Licarbazepine-D4.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound.

Q1: Why is my this compound peak exhibiting tailing?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise resolution and affect accurate integration. The primary causes include:

  • Secondary Interactions: Unwanted interactions can occur between the analyte and the stationary phase. For basic compounds like Licarbazepine, interactions with acidic silanol groups on silica-based columns are a frequent cause of tailing.[1][2]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][3]

  • Column Contamination or Degradation: A contaminated guard column or a void at the column inlet can disrupt the sample flow path, causing tailing.[2] A partially blocked inlet frit can also lead to this issue.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of the analyte, causing secondary interactions with the stationary phase.[4]

Troubleshooting Steps:

  • Modify Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of Licarbazepine. Adding a small amount of an acid like formic acid or acetic acid can often improve peak shape for basic compounds.[5]

  • Reduce Sample Concentration: Try diluting the sample to see if the peak shape improves, which would indicate column overload.[2][6]

  • Use a Different Column: Consider using a column with high-purity silica and effective end-capping to minimize silanol interactions.[7] Columns with different stationary phases, like C8 or Phenyl-Hexyl, can also offer different selectivity and improved peak shape.[8]

  • Check for Column Issues: If all peaks in the chromatogram are tailing, it could indicate a physical problem with the column, such as a partially blocked frit or a void at the head of the column.[3] Reversing and flushing the column or replacing the frit might resolve the issue.[2]

Q2: What causes peak fronting for my this compound peak?

A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur. Potential causes include:

  • Column Overload: This is a very common cause of fronting. The stationary phase becomes saturated, leading to a portion of the analyte traveling through the column more quickly.[6]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution onto the column, causing fronting.[6]

  • Column Collapse: A sudden physical change or degradation of the column packing material can result in fronting peaks. This can happen if the column is used outside its recommended pH or temperature range.[3][6]

Troubleshooting Steps:

  • Reduce Injection Volume/Concentration: This is the first step to check for column overload.[6]

  • Ensure Sample Compatibility: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to ensure proper focusing at the head of the column.

  • Verify Column Integrity: If fronting appears suddenly for all peaks, it may indicate a physical problem with the column, like a void or "collapse" of the packed bed.[1][3] In this case, the column may need to be replaced.

Q3: My this compound peak is splitting into two. What should I do?

A3: Peak splitting or the appearance of a "shoulder" peak can significantly impact quantification. The common reasons are:

  • Partially Blocked Inlet Frit: Debris from the sample or system can clog the frit at the top of the column, causing the sample to travel through multiple paths.[1][2]

  • Column Void: A void or channel at the head of the column packing can disrupt the sample band, leading to splitting.[2][6]

  • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample to travel down the column before it has a chance to properly focus on the stationary phase.[6]

Troubleshooting Steps:

  • Check for Blockages: Reverse-flush the column to try and dislodge any particulates from the inlet frit. If this doesn't work, the frit may need to be replaced.[2]

  • Inspect the Column: If a void is suspected, the column will likely need to be replaced.

  • Adjust Injection Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.

Q4: How can I improve the resolution between this compound and co-eluting peaks?

A4: Achieving baseline separation is critical for accurate quantification. If you are experiencing poor resolution, consider the following:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact selectivity and resolution.[9]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation.

  • Modify Mobile Phase pH: Altering the pH can change the ionization state of Licarbazepine and other compounds, thereby affecting their retention and improving resolution.[4]

  • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, though it may also reduce retention times.[9]

  • Change the Stationary Phase: Using a column with a different chemistry (e.g., C8, Phenyl) can provide different selectivity and resolve co-eluting peaks.[8]

Data Presentation: Chromatographic Conditions

The following tables summarize typical starting conditions for the analysis of Licarbazepine and related compounds, which can be adapted for this compound.

Table 1: Example HPLC & UPLC Method Parameters

ParameterMethod 1[10]Method 2[11]Method 3[12]
Column Dionex C18 (250x4.6 mm, 5 µm)Reverse-phase C18 (5 cm length)ACQUITY UPLC BEH C18 (150x2.1 mm, 1.7 µm)
Mobile Phase Methanol: 0.005M Ammonium Acetate (70:30 v/v)Water: Methanol: Acetonitrile (64:30:6)A: 0.01M KH2PO4 + ACN (90:10) B: ACN:Water:Methanol (75:5:25)
Flow Rate 1.0 mL/min1.0 mL/min0.2 mL/min
Temperature Room Temperature40 °C30 °C
Detection UV at 230 nmUVPDA at 215 nm
Run Time 10 min9 minNot specified

Experimental Protocols

Protocol: General HPLC-UV Method for this compound Analysis

This protocol provides a starting point for method development and can be optimized as needed.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile and/or methanol[9]

  • HPLC-grade water

  • Mobile phase additives (e.g., formic acid, ammonium acetate)[13]

2. Chromatographic System:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

3. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of an aqueous component and an organic modifier. A good starting point is a mixture of water and acetonitrile.[9]

  • For improved peak shape, consider adding a modifier. For example, prepare an aqueous phase of 10 mM ammonium acetate or add 0.1% formic acid to both the aqueous and organic phases.[13]

  • Filter and degas the mobile phase before use.

4. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Perform serial dilutions to create working standards and calibration curve points.

5. Chromatographic Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions.

  • Monitor the effluent at a suitable wavelength (e.g., 215-230 nm).[10][12]

6. Data Analysis:

  • Evaluate the chromatograms for peak shape (tailing factor, asymmetry), retention time, and resolution from any impurities or other analytes.

  • Optimize the mobile phase composition, flow rate, and temperature as needed to achieve desired performance.

Visualizations

Workflow for Troubleshooting Peak Shape Issues

G start Peak Shape Issue Observed (Tailing, Fronting, Splitting) q1 Does it affect all peaks? start->q1 all_peaks_issue Likely a Physical/System Issue q1->all_peaks_issue Yes single_peak_issue Likely a Chemical Interaction Issue q1->single_peak_issue No check_frit Check for blocked frit Reverse flush column all_peaks_issue->check_frit check_void Check for column void check_frit->check_void replace_column Replace Column check_void->replace_column q2 Is the peak fronting? single_peak_issue->q2 fronting_cause Check for Overload or Poor Sample Solubility q2->fronting_cause Yes tailing_cause Check for Secondary Interactions q2->tailing_cause No (Tailing) reduce_conc Reduce Sample Concentration/ Injection Volume fronting_cause->reduce_conc adjust_ph Adjust Mobile Phase pH tailing_cause->adjust_ph change_column Try Different Column Chemistry tailing_cause->change_column

Caption: A troubleshooting workflow for common peak shape problems.

Effect of Mobile Phase pH on Peak Shape

G cluster_low_ph Low pH (e.g., pH < pKa) cluster_optimal_ph Optimal pH (e.g., pH > pKa + 2) low_ph_analyte Analyte is Protonated (BH+) low_ph_interaction Potential for Ion Exchange with Residual Silanols (SiO-) low_ph_analyte->low_ph_interaction low_ph_result Result: Peak Tailing low_ph_interaction->low_ph_result optimal_ph_analyte Analyte is Neutral (B) optimal_ph_interaction Reduced Interaction with Silanols optimal_ph_analyte->optimal_ph_interaction optimal_ph_result Result: Symmetrical Peak optimal_ph_interaction->optimal_ph_result start Basic Analyte (B) in Reversed-Phase HPLC start->low_ph_analyte start->optimal_ph_analyte

Caption: Influence of mobile phase pH on a basic analyte's peak shape.

References

dealing with ion suppression/enhancement for Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Licarbazepine-D4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression and enhancement issues encountered during LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound (internal standard) signal is low or inconsistent, but the analyte (Licarbazepine) signal appears stable. What could be the cause?

A classic sign of this issue is differential matrix effects, where the analyte and the deuterated internal standard are not affected by ion suppression or enhancement in the same way.[1] Several factors can contribute to this:

  • Chromatographic Separation of Analyte and Internal Standard: The most common reason is a slight difference in retention time between Licarbazepine and this compound.[1] This phenomenon, known as the deuterium isotope effect, can cause the two compounds to elute into regions of the chromatogram with different co-eluting matrix components, leading to varying degrees of ion suppression.[2][3] Even minor separations can result in significant quantitative errors, with reported differences in matrix effects between an analyte and its stable isotope-labeled (SIL) internal standard being 26% or more.

  • Differential Ionization Efficiency: Even with perfect co-elution, the analyte and its deuterated internal standard may experience different levels of ion suppression.[1] The presence of high concentrations of matrix components can impact the ionization of each compound differently.

  • Internal Standard Concentration: The concentration of the internal standard itself can influence the extent of ion suppression. It has been observed that the suppression of the non-labeled analyte can increase as the concentration of the deuterated internal standard increases in a non-linear fashion.

Q2: My quality control (QC) samples are showing high variability and poor accuracy. How can I determine if ion suppression is the root cause?

Inconsistent and irreproducible results for QC samples are a strong indicator of unmanaged matrix effects.[4] To confirm if ion suppression is the problem, you can perform the following diagnostic experiments:

  • Post-Column Infusion Experiment: This experiment helps identify regions of ion suppression in your chromatogram. A constant flow of Licarbazepine is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant signal of Licarbazepine indicates a retention time where co-eluting matrix components are causing ion suppression.[4][5]

  • Matrix Effect Quantification: This experiment quantifies the extent of ion suppression. You compare the peak area of Licarbazepine in a pure solvent to the peak area of the same concentration spiked into a pre-extracted blank matrix sample. A lower peak area in the matrix sample confirms ion suppression.[4]

The following table summarizes how to calculate the matrix effect:

ParameterCalculationInterpretation
Matrix Effect (%) (Peak Area in Matrix / Peak Area in Solvent) x 100< 100%: Ion Suppression> 100%: Ion Enhancement= 100%: No Matrix Effect

Q3: What are the most effective strategies to mitigate ion suppression for this compound?

A multi-faceted approach is often the most successful in overcoming ion suppression. Consider implementing the following strategies:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up complex samples like plasma or serum.[4][6]

  • Improve Chromatographic Separation: Adjusting your LC method to separate Licarbazepine and this compound from co-eluting matrix components is crucial.[4] This can be achieved by:

    • Modifying the mobile phase gradient.

    • Changing the column chemistry.

    • Adjusting the flow rate.

  • Sample Dilution: A simple first step is to dilute the sample, which reduces the concentration of interfering compounds.[4][7] However, this may not be suitable for trace analysis as it also dilutes your analyte of interest.[4]

  • Use of Matrix-Matched Calibrators: Preparing your calibration standards and QC samples in the same matrix as your study samples helps to normalize the ion suppression effect across the entire sample set.[4]

  • Consider a Different Labeled Internal Standard: While deuterium-labeled standards are common, they can exhibit chromatographic shifts.[2] If significant issues persist, consider using a ¹³C or ¹⁵N labeled internal standard for Licarbazepine. These heavier isotopes are less likely to have different retention times compared to the analyte.[2][8]

Below is a troubleshooting workflow to guide you through addressing ion suppression issues.

Caption: Troubleshooting workflow for ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression/enhancement?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting components from the sample matrix.[1][6] Conversely, ion enhancement is when the signal of the analyte is increased by these co-eluting species.[6] These matrix effects can lead to inaccurate and imprecise quantitative results.[1] The "matrix" refers to all components in the sample other than the analyte, such as salts, lipids, and proteins in biological fluids.[6]

Q2: Why is a deuterated internal standard like this compound used?

A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects in LC-MS analysis.[4] Because a SIL-IS is chemically almost identical to the analyte, it is expected to have the same extraction efficiency, retention time, and ionization response.[1][9] By calculating the ratio of the analyte signal to the internal standard signal, any variations in signal intensity caused by ion suppression or enhancement should be normalized, leading to accurate quantification.[1]

Q3: Can the use of this compound completely eliminate ion suppression issues?

While highly effective, a deuterated internal standard may not always provide perfect correction for matrix effects.[1] The primary reason is the potential for a slight chromatographic separation between the analyte and the internal standard due to the deuterium isotope effect.[2] If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[1][3]

Q4: Are there alternatives to deuterated internal standards for Licarbazepine?

Yes. If you are experiencing persistent issues with this compound due to chromatographic shifts, you might consider using a ¹³C or ¹⁵N-labeled Licarbazepine internal standard.[2] These heavier isotopes are less likely to exhibit a significant isotope effect, resulting in better co-elution with the unlabeled analyte and more reliable correction for matrix effects.[2][8] A study on amphetamine and methamphetamine demonstrated that ¹³C labeled internal standards co-eluted with the analytes under various chromatographic conditions, while the deuterium-labeled standards were slightly separated, leading to improved compensation for ion suppression with the ¹³C standards.[2]

Q5: What are some common sources of matrix effects in biological samples?

In biological matrices such as plasma and serum, the most common sources of ion suppression are:

  • Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression, particularly in electrospray ionization (ESI).

  • Salts: High concentrations of salts from buffers or the biological matrix itself can significantly suppress the analyte signal.[6]

  • Proteins: Although most are removed during sample preparation, residual proteins can still cause interference.[6]

  • Exogenous substances: Contaminants from plasticware, mobile phase additives, or concomitant medications can also contribute to matrix effects.[1][7]

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol will help you determine at which retention times co-eluting matrix components are causing ion suppression.

Methodology:

  • Prepare a standard solution of Licarbazepine at a concentration that provides a stable, mid-range signal on your mass spectrometer.

  • Set up a 'T' junction between your LC column outlet and the MS inlet.

  • Infuse the standard solution continuously into the mobile phase flow using a syringe pump connected to the 'T' junction. The flow rate of the syringe pump should be low (e.g., 5-10 µL/min) relative to the LC flow rate.

  • Achieve a stable baseline signal for your infused Licarbazepine standard.

  • Inject a blank, extracted sample matrix (a sample prepared in the same way as your study samples but without the analyte).

  • Monitor the signal of your infused Licarbazepine. A decrease in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.[4][5]

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee T-Junction Column->Tee SyringePump Syringe Pump with Licarbazepine Standard SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for post-column infusion.

2. Quantification of Matrix Effect

This protocol allows you to quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A: Licarbazepine standard prepared in a pure solvent (e.g., mobile phase).

    • Set B: A blank matrix sample (e.g., plasma) is extracted first, and then the Licarbazepine standard is spiked into the final extract.

    • Set C: Licarbazepine standard is spiked into the blank matrix before the extraction process. (This set is used to determine recovery, but is included here for a comprehensive evaluation).

  • Analyze all three sets of samples by LC-MS.

  • Calculate the matrix effect using the following formula:

    Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100[4]

The following table summarizes the interpretation of the results:

ResultInterpretation
Matrix Effect < 100% Ion Suppression
Matrix Effect > 100% Ion Enhancement
Matrix Effect = 100% No Matrix Effect

3. Solid-Phase Extraction (SPE) for Plasma Samples

This is a sample protocol for cleaning up plasma samples to reduce matrix effects. The specific sorbent and solvents should be optimized for Licarbazepine.

Methodology:

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Pre-treat the plasma sample (e.g., by dilution with an acidic solution to ensure the analyte is charged).

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute Licarbazepine and this compound with a suitable organic solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

This comprehensive guide should assist you in identifying, understanding, and mitigating issues related to ion suppression and enhancement when analyzing this compound. For further assistance, please consult the references provided or contact our technical support team.

References

Technical Support Center: Licarbazepine-D4 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice to ensure the stability and reliability of Licarbazepine-D4 stock solutions used as internal standards in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is reported to be slightly soluble in methanol and chloroform (with heating).[1][2] For analytical purposes, high-purity solvents like LC-MS grade methanol or DMSO are commonly used for preparing stock solutions.[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 1 mg/mL) in DMSO or methanol, which can then be diluted with methanol or an appropriate buffer for working solutions.[4]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: While specific long-term stability data for this compound is not publicly available, general best practices for deuterated analytical standards should be followed. Store stock solutions at -20°C or colder for long-term storage. For short-term use, refrigeration at 2°C to 8°C is acceptable.[5] Solutions should be stored in tightly sealed, amber glass vials or tubes to protect from light and prevent solvent evaporation.

Q3: How long can I expect my this compound stock solution to be stable?

A3: The exact shelf life depends on the solvent, concentration, and storage conditions. A stability study of a related compound, Eslicarbazepine Acetate, in an oral suspension showed it remained stable for up to two months at both room temperature and under refrigeration.[5] However, for quantitative applications, it is crucial to periodically verify the integrity of the stock solution, especially if it has been stored for an extended period. For critical assays, it is recommended to prepare fresh stock solutions regularly or to formally validate the stability under your specific laboratory conditions.

Q4: What are the potential degradation pathways for this compound?

A4: The core structure of Licarbazepine is susceptible to degradation under specific conditions. Studies on the closely related prodrug, Eslicarbazepine Acetate, have shown that it degrades primarily under alkaline hydrolytic conditions.[6] The drug was found to be stable under acidic, neutral, oxidative, thermal, and photolytic stress.[6][7] The primary degradation pathway involves the hydrolysis of the carbamoyl group. Therefore, it is critical to avoid basic (high pH) conditions during preparation and storage.

Q5: Why is the position of the deuterium label important for stability?

A5: The stability of a deuterated internal standard is highly dependent on the position of the deuterium atoms. The labels must be placed in chemically stable, non-exchangeable positions within the molecule.[8][9] Placing deuterium on heteroatoms (like -OH or -NH) or on carbons that can be easily deprotonated can lead to hydrogen-deuterium (H-D) exchange with the solvent.[8][9] This exchange compromises the isotopic purity and mass of the standard, leading to inaccurate quantification. Reputable suppliers of this compound place the labels on stable positions of the benzene rings.

Troubleshooting Guide

Issue: My analytical results are inconsistent, showing high variability or drift over time. Could my this compound internal standard be the cause?

This is a common issue that can often be traced back to the internal standard. Follow this guide to troubleshoot the problem.

  • Step 1: Evaluate Solution Age and Storage.

    • Question: How old is your working solution? How old is your stock solution?

    • Action: Working solutions should be prepared fresh daily from the stock solution. If the stock solution is several months old or has been subjected to multiple freeze-thaw cycles, its concentration may have changed. An FDA report on a related compound noted stability for 3 freeze-thaw cycles.[10]

    • Recommendation: Prepare a fresh stock solution from the original solid material and re-run the analysis. Compare the results from the old and new stock solutions.

  • Step 2: Check for Signs of Degradation or Precipitation.

    • Question: Is the solution clear? Have you observed any precipitation?

    • Action: Visually inspect the solution at both room temperature and upon removal from cold storage. This compound has limited solubility, and precipitation can occur at lower temperatures, especially at high concentrations.[1]

    • Recommendation: If precipitation is observed, gently warm the solution and vortex or sonicate to re-dissolve the compound. Before use, ensure the solution is equilibrated to room temperature and is homogenous. Consider preparing a slightly lower concentration stock solution if precipitation is a persistent issue.

  • Step 3: Verify Stock Solution Integrity.

    • Question: How can I confirm if my stock solution has degraded?

    • Action: The most definitive way to check for degradation is to perform a stability assessment. This involves analyzing the stock solution over time and comparing the results to a freshly prepared standard.

    • Recommendation: Follow the "Experimental Protocol for Stock Solution Stability Assessment" outlined below. This will help you determine if the concentration or purity of your stock solution has changed over your typical usage period.

  • Step 4: Review Your Experimental Conditions.

    • Question: Are any of your sample preparation or LC/MS mobile phase conditions strongly basic?

    • Action: As noted in the FAQs, Licarbazepine is susceptible to degradation under alkaline (high pH) conditions.[6]

    • Recommendation: Ensure that the final pH of your samples and the mobile phases used in your analysis are neutral or acidic to prevent degradation of the internal standard during the analytical run.

Data Presentation: Stability of this compound

The following table presents illustrative data for a hypothetical 60-day stability study of a 1 mg/mL this compound stock solution. This data is for example purposes only and should be confirmed by an in-house stability study.

Storage ConditionSolventDay 0Day 7Day 30Day 60
-20°C (Protected from Light) Methanol100%100%99.8%99.5%
DMSO100%100%99.9%99.7%
4°C (Protected from Light) Methanol100%99.5%98.1%96.2%
DMSO100%99.8%99.0%98.1%
25°C (Exposed to Light) Methanol100%97.0%91.3%84.5%
DMSO100%98.2%94.5%89.9%

Table 1: Illustrative stability data showing the percentage of this compound remaining over 60 days under various storage conditions.

Experimental Protocols

Protocol: Stock Solution Stability Assessment

This protocol provides a framework for researchers to validate the stability of their this compound stock solutions under their specific laboratory conditions.

1. Objective: To determine the stability of a this compound stock solution over a defined period under specified storage conditions (e.g., -20°C, 4°C, and room temperature).

2. Materials and Reagents:

  • This compound solid material

  • High-purity solvent (e.g., LC-MS grade Methanol or DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with screw caps

  • LC-MS/MS system

3. Methodology:

  • Step 3.1: Preparation of Stock Solution (Day 0):

    • Accurately weigh a sufficient amount of this compound solid.

    • Dissolve the solid in the chosen solvent (e.g., Methanol) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[4]

    • Ensure the material is fully dissolved using sonication if necessary.

  • Step 3.2: Aliquoting and Storage:

    • Dispense aliquots of the freshly prepared stock solution into multiple amber glass vials, ensuring minimal headspace.

    • Designate vials for each storage condition and time point.

    • Place the vials in their respective storage environments:

      • Long-term storage: -20°C freezer

      • Short-term storage: 4°C refrigerator

      • Stress condition: Room temperature (20-25°C)

  • Step 3.3: Analysis at Time Points:

    • Time Zero (T=0): Immediately analyze the freshly prepared stock solution. This will serve as the 100% reference point. Prepare a calibration curve using a fresh, independent weighing of this compound.

    • Subsequent Time Points (e.g., Day 7, 14, 30, 60):

      • At each time point, retrieve one vial from each storage condition.

      • Allow the vial to equilibrate to room temperature before opening.

      • Prepare a working solution by diluting the stock solution to a concentration within the calibration range of the analytical method.

      • Analyze the sample using a validated LC-MS/MS method.

  • Step 3.4: Data Analysis:

    • Quantify the concentration of this compound in each sample using the calibration curve from the analysis day.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) concentration.

    • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

    • The solution is generally considered stable if the concentration remains within ±10% (or a tighter, pre-defined margin) of the initial concentration.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage & Analysis cluster_eval Evaluation start Weigh Solid This compound prep_stock Prepare 1 mg/mL Stock Solution (T=0) start->prep_stock aliquot Aliquot into Vials for Each Condition & Time Point prep_stock->aliquot store_neg20 Store at -20°C aliquot->store_neg20 store_4 Store at 4°C aliquot->store_4 store_rt Store at Room Temp aliquot->store_rt analyze Analyze Aliquots at Time Points (e.g., Day 0, 7, 30, 60) store_neg20->analyze store_4->analyze store_rt->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate decision Concentration within Acceptance Criteria? (e.g., 90-110%) calculate->decision stable Solution is Stable Under Tested Conditions decision->stable Yes unstable Solution is Unstable Define Expiry Date decision->unstable No

Caption: Workflow for assessing the stability of this compound stock solutions.

Troubleshooting_Logic start Inconsistent Analytical Results (High CV%, Drift) q1 Is the stock solution old or frequently freeze-thawed? start->q1 a1_yes Prepare fresh stock solution q1->a1_yes Yes q2 Is there visible precipitate in the solution? q1->q2 No end_resolve Re-analyze samples. Problem Resolved. a1_yes->end_resolve a2_yes Warm, vortex/sonicate to re-dissolve q2->a2_yes Yes q3 Are sample prep or mobile phase conditions alkaline (high pH)? q2->q3 No a2_yes->end_resolve a3_yes Adjust pH to neutral or acidic q3->a3_yes Yes end_persist Problem Persists: Investigate other sources (e.g., instrument, analyte stability) q3->end_persist No a3_yes->end_resolve

Caption: Troubleshooting logic for inconsistent results using this compound.

References

Validation & Comparative

A Guide to Cross-Validation of Analytical Methods Featuring Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods where Licarbazepine-D4 is utilized as an internal standard for the quantification of oxcarbazepine and its active metabolite, licarbazepine (also known as monohydroxy derivative or MHD). The cross-validation of analytical methods is critical to ensure consistency and reliability of bioanalytical data, especially when transferring methods between laboratories or modifying an existing validated method.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the quantification of oxcarbazepine and its metabolites. The use of a stable isotope-labeled internal standard like this compound, as seen in the LC-MS/MS methods, is a key factor in achieving high accuracy and precision.

MethodAnalyte(s)Internal StandardLinearity RangeAccuracy (%)Precision (% CV)LLOQReference
LC-MS³ Oxcarbazepine (OXC), Licarbazepine (MHD)Oxcarbazepine-d4 (this compound)OXC: 25-1600 ng/mL, MHD: 0.5-32 µg/mLWithin ±15%< 10.5%OXC: 25 ng/mL, MHD: 0.5 µg/mL[1][2]
LC-MS/MS Licarbazepine (MHD)¹³C-labeled MHD1-60 µg/mLAcceptable< 6%0.5 µg/mL[3]
LC-MS/MS Oxcarbazepine (OXC), Licarbazepine (HOXC)Stable-labeled isotope of OXCOXC: 0.02-10 µg/mL, HOXC: 0.1-50 µg/mLWithin ±15%Within 15%OXC: 0.02 µg/mL, HOXC: 0.1 µg/mL[4][5][6]
HPLC-UV Carbamazepine, Oxcarbazepine, Eslicarbazepine acetate, and metabolitesNot specified in abstractOXC: 0.05-20 µg/mL, Licarbazepine: 0.1-60 µg/mLWithin ±12%< 9%OXC: 0.05 µg/mL, Licarbazepine: 0.1 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the methods listed above.

LC-MS³ Method for Oxcarbazepine and Licarbazepine
  • Sample Preparation: Protein precipitation.

  • Chromatography: Waters XBridge BEH C18 column (2.5 µm, 2.1 × 50 mm) with an isocratic elution. The mobile phase consisted of 0.1% formic acid in water and methanol (50:50, v:v) at a flow rate of 0.35 mL/min.[2]

  • Mass Spectrometry: Performed on a Qtrap 5500 mass spectrometer with electrospray ionization in positive ion mode. Data acquisition was done using both Linear Ion Trap (MS³) and Multiple Reaction Monitoring (MRM) modes.[2] The MS³ transitions monitored were m/z 253.2→208.1→180.2 for OXC, m/z 255.2→237.1→194.1 for MHD, and m/z 257.2→212.1→184.2 for Oxcarbazepine-d4 (IS).[1][2]

LC-MS/MS Method for Licarbazepine (MHD)
  • Internal Standard: A ¹³C-labeled form of licarbazepine was used.[3]

  • Method Details: The assay demonstrated acceptable accuracy and linearity across the analytical measuring range of 1 to 60 µg/mL, with inter- and intra-run precision being less than 6%. The limit of detection was 0.5 µg/mL.[3]

LC-MS/MS Method for Oxcarbazepine and Licarbazepine (HOXC)
  • Sample Preparation: Protein precipitation with acetonitrile from 0.05 mL of human plasma.[4][5]

  • Chromatography: Synergi Hydro-RP column (2.0 mm × 50 mm, 4 µm) with a gradient elution at a flow rate of 0.5 mL/min.[4][5]

  • Mass Spectrometry: Detection was performed in positive electrospray ionization mode by monitoring selected ion transitions at m/z 253.1 → 180.2 for OXC, m/z 255.1 → 192.2 for HOXC, and m/z 257.2 → 184.2 for the internal standard.[5]

HPLC-UV Method
  • Sample Preparation: Solid-phase extraction.[7]

  • Chromatography: A reverse-phase C18 column (5 cm length). The mobile phase was a mixture of water, methanol, and acetonitrile (64:30:6) pumped at 1 mL/min at 40 °C.[7]

  • Detection: UV detection.[7]

Visualizing the Workflow and Logic

To better understand the processes involved in analytical method cross-validation and the selection of an appropriate internal standard, the following diagrams are provided.

G Experimental Workflow for Method Cross-Validation cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory A Validated Analytical Method B Sample Analysis (QC & Incurred Samples) A->B D Partial Method Validation (using same QC & Incurred Samples) B->D Transfer of Samples & Method SOP C Method Transfer & Setup C->D E Compare Results (Bias Assessment) D->E F Acceptance Criteria Met? E->F G Method Cross-Validation Successful F->G Yes H Investigate Discrepancies & Re-validate F->H No G Selection of an Internal Standard cluster_evaluation Evaluation Criteria A Define Analytical Method Requirements (e.g., LC-MS/MS) B Identify Potential Internal Standards A->B C Structural Analogue B->C D Stable Isotope Labeled (e.g., this compound) B->D E Co-eluting with Analyte B->E F No Isotopic Interference B->F G Commercially Available B->G H Select Optimal Internal Standard H_invis C->H_invis D->H_invis E->H_invis F->H_invis G->H_invis J Criteria Met? H->J I Re-evaluate Alternatives I->B H_invis->H J->I No K Proceed with Method Validation J->K Yes

References

A Comparative Guide to the Bioanalytical Method Validation of Licarbazepine-D4 as an Internal Standard Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation parameters, focusing on the use of a stable isotope-labeled internal standard, Licarbazepine-D4, in accordance with the U.S. Food and Drug Administration (FDA) guidelines. The objective is to present a clear, data-driven comparison between a method employing a deuterated internal standard and an alternative method using a non-isotope labeled internal standard for the quantification of related analytes.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The FDA strongly recommends the use of a stable isotope-labeled version of the analyte as the internal standard (IS) in bioanalytical methods. This is because a deuterated IS, such as this compound, is chemically almost identical to the analyte of interest. This structural similarity ensures that it behaves nearly identically during sample preparation, extraction, and chromatographic analysis, effectively compensating for variability at each step and leading to higher accuracy and precision in the analytical results.

Quantitative Data Summary: A Tale of Two Internal Standards

The following tables present a comparison of key validation parameters from two distinct bioanalytical methods. "Method A" utilizes a deuterated internal standard (Oxcarbazepine-D4 and its metabolite's D4 version) for the analysis of Oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), which is structurally analogous to using this compound for Licarbazepine analysis. "Method B" employs a non-isotopically labeled internal standard (10,11-dihydrocarbamazepine) for the quantification of Eslicarbazepine Acetate and its metabolites.

Table 1: Accuracy and Precision Data

Method A (with Deuterated IS) Analyte: OxcarbazepineAnalyte: 10-monohydroxy derivative (MHD)
Concentration (ng/mL) Mean Accuracy (%) Precision (%RSD)
LLOQ (20.0)102.53.8
LQC (60.0)101.22.5
MQC (4000)99.81.9
HQC (6400)100.51.5
LLOQ (37.5)--
LQC (112.5)--
MQC (7500)--
HQC (12000)--
Method B (with Non-Isotope Labeled IS) Analyte: Eslicarbazepine AcetateAnalyte: Eslicarbazepine (S-Lic)
Concentration (ng/mL) Mean Accuracy (%) Precision (%CV)
LLOQ (50.0)107.29.7 (intra-day)
LQC (150.0)103.55.4 (intra-day)
MQC (750.0)101.34.8 (intra-day)
HQC (900.0)98.76.2 (intra-day)
LLOQ (50.0)104.88.9 (inter-day)
LQC (150.0)102.16.1 (inter-day)
MQC (750.0)100.75.3 (inter-day)
HQC (900.0)99.57.0 (inter-day)

Table 2: Linearity and Sensitivity

Parameter Method A (with Deuterated IS) Method B (with Non-Isotope Labeled IS)
Analyte(s) Oxcarbazepine, MHDEslicarbazepine Acetate, S-Lic, R-Lic, Oxcarbazepine
Linearity Range (ng/mL) Oxcarbazepine: 20-8000MHD: 37.5-15000Eslicarbazepine Acetate/Oxcarbazepine: 50.0-1000.0S-Lic/R-Lic: 50.0-25,000.0
Correlation Coefficient (r²) >0.99Not explicitly stated, but linearity was proven.
Lower Limit of Quantification (LLOQ) (ng/mL) Oxcarbazepine: 20MHD: 37.550.0 for all analytes

Table 3: Recovery and Stability

Parameter Method A (with Deuterated IS) Method B (with Non-Isotope Labeled IS)
Recovery Not explicitly detailed in the provided information.Not explicitly detailed in the provided information.
Stability Stability was assessed and met acceptance criteria.Short-term, freeze-thaw, long-term, and autosampler stability all met acceptance criteria.

Experimental Protocols

Method A: LC-MS/MS with Deuterated Internal Standard

This method was developed for the simultaneous determination of oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), in human plasma.

  • Sample Preparation: A protein precipitation method was employed. Due to the instability of oxcarbazepine in plasma at room temperature, sample preparation was conducted in an ice water bath.

  • Internal Standards: Oxcarbazepine-D4 and 10,11-Dihydro-10-hydroxy carbamazepine-D4 were used as the internal standards.

  • Chromatography: Liquid chromatography was performed using an isocratic elution.

  • Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization was used for detection.

Method B: Enantioselective LC-MS/MS with Non-Isotope Labeled Internal Standard

This method was developed for the simultaneous quantification of eslicarbazepine acetate, eslicarbazepine (S-Lic), R-licarbazepine, and oxcarbazepine in human plasma.[1]

  • Sample Preparation: Solid-phase extraction was used to extract the analytes from human plasma.[1]

  • Internal Standard: 10,11-dihydrocarbamazepine was used as the internal standard.[1]

  • Chromatography: Chromatographic separation was achieved using a Daicel CHIRALCEL OD-H column with a mobile phase of 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v). The run time was 8 minutes.[1]

  • Detection: Quantification was performed using positive ion electrospray ionization mass spectrometry.[1]

Visualizing the Validation Workflow

The following diagrams illustrate the key stages of a bioanalytical method validation and the logical relationship between the validation parameters as stipulated by FDA guidelines.

G cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Selectivity Selectivity Method Optimization->Selectivity Accuracy & Precision Accuracy & Precision Selectivity->Accuracy & Precision Recovery Recovery Accuracy & Precision->Recovery Stability Stability Recovery->Stability Validated Method Validated Method Stability->Validated Method Calibration Curve Calibration Curve Calibration Curve->Accuracy & Precision

Caption: A simplified workflow for bioanalytical method development and validation.

G cluster_Core_Parameters Core Validation Parameters Bioanalytical_Method_Validation Bioanalytical Method Validation (FDA Guidelines) Accuracy Accuracy Bioanalytical_Method_Validation->Accuracy Precision Precision Bioanalytical_Method_Validation->Precision Selectivity Selectivity Bioanalytical_Method_Validation->Selectivity Sensitivity Sensitivity Bioanalytical_Method_Validation->Sensitivity Recovery Recovery Bioanalytical_Method_Validation->Recovery Stability Stability Bioanalytical_Method_Validation->Stability

Caption: Key parameters for bioanalytical method validation as per FDA guidelines.

References

A Comparative Guide to the Quantitative Analysis of Licarbazepine Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the quantification of licarbazepine, the active metabolite of eslicarbazepine acetate and oxcarbazepine. The focus is on methods employing isotope-labeled internal standards, such as Licarbazepine-D4 or its equivalents, to ensure high accuracy and precision. This document is intended for researchers, scientists, and professionals in drug development involved in therapeutic drug monitoring and pharmacokinetic studies.

Metabolic Pathway of Prodrugs to Licarbazepine

Eslicarbazepine acetate and oxcarbazepine are prodrugs that undergo metabolic conversion to the pharmacologically active metabolite, licarbazepine (also known as MHD). This biotransformation is a key step in their mechanism of action.

cluster_prodrugs Prodrugs cluster_metabolite Active Metabolite Eslicarbazepine Acetate Eslicarbazepine Acetate Licarbazepine (MHD) Licarbazepine (MHD) Eslicarbazepine Acetate->Licarbazepine (MHD) Hydrolysis Oxcarbazepine Oxcarbazepine Oxcarbazepine->Licarbazepine (MHD) Reductive Metabolism

Metabolic conversion of prodrugs to Licarbazepine.

Quantitative Method Performance

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of licarbazepine using isotope-labeled internal standards. These methods are crucial for accurate therapeutic drug monitoring and pharmacokinetic analysis.

Table 1: Summary of LC-MS/MS Method Performance

ParameterMethod 1Method 2Method 3
Internal Standard 13C-labeled Licarbazepine[1](R)‐licarbazepine‐d3[2]10,11-dihydrocarbamazepine
Linearity Range 1 to 60 µg/mL[1]10 to 10,000 ng/mL[2]50.0-25,000.0 ng/mL (S-Lic)
Intra-day Precision (%CV) < 6%[1]< 7.7% (S-Lic)< 7.7% (S-Lic)[3]
Inter-day Precision (%CV) < 6%[1]< 7.7% (S-Lic)< 7.7% (S-Lic)[3]
Accuracy Acceptable[1]98.7% to 107.2%[3]98.7% to 107.2%[3]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1]10 ng/mL[2]50.0 ng/mL[3]
Extraction Method Not specified[1]Protein Precipitation[2]Solid Phase Extraction[3]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the validation of new analytical methods. Below are summaries of the experimental protocols from the cited studies.

Method 1: LC-MS/MS with 13C-labeled Licarbazepine[1]
  • Objective: To develop an improved LC-MS/MS method for licarbazepine quantification in a clinical setting.

  • Internal Standard: 13C-labeled form of licarbazepine.

  • Sample Preparation: Details not provided in the abstract.

  • Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Detection: Mass spectrometry, specific parameters not detailed in the abstract.

  • Key Findings: The method demonstrated acceptable accuracy and linearity over a range of 1 to 60 µg/mL. Both inter- and intra-run precision were less than 6%. The limit of detection was 0.5 µg/mL, and no significant interference was observed from common interferents.

Method 2: LC-MS/MS with (R)‐licarbazepine‐d3[2]
  • Objective: To validate a method for the determination of eslicarbazepine and (R)‐licarbazepine in human plasma.

  • Internal Standard: (R)‐licarbazepine‐d3.

  • Sample Preparation: Protein precipitation with 100% acetonitrile. Plasma samples (200 μl) were mixed with the internal standard (50 μl of 200 ng/ml) and 1500 μl of 100% acetonitrile, then centrifuged.

  • Chromatography: LC-MS/MS system.

  • Detection: Electrospray ionization (ESI) in positive ion mode. The m/z transition monitored for (R)‐licarbazepine was 255.084 to 194.053, and for the internal standard was 258.068 to 197.077.

  • Key Findings: The method was validated for a range of 10 to 10,000 ng/ml for (R)‐licarbazepine.

Method 3: Enantioselective LC-MS/MS[3]
  • Objective: To develop and validate an enantioselective LC-MS/MS method for the simultaneous quantification of eslicarbazepine acetate, eslicarbazepine (S-Lic), R-licarbazepine (R-Lic), and oxcarbazepine in human plasma.

  • Internal Standard: 10,11-dihydrocarbamazepine.

  • Sample Preparation: Solid phase extraction.

  • Chromatography: Daicel CHIRALCEL OD-H column (5 μm, 50 mm × 4.6 mm) with a mobile phase of 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v) at a flow rate of 0.8 mL/min.

  • Detection: Positive ion electrospray ionization mass spectrometry.

  • Key Findings: The method was linear over the range of 50.0-25,000.0 ng/mL for S-Lic and R-Lic. The intra- and inter-day coefficient of variation was less than 7.7% for S-Lic and less than 12.6% for R-Lic, with accuracy between 98.7% and 107.2%.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of licarbazepine in biological samples using LC-MS/MS with an isotope-labeled internal standard.

Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Result Reporting Result Reporting Data Analysis->Result Reporting

Quantitative analysis workflow for Licarbazepine.

References

comparing the performance of Licarbazepine-D4 with other internal standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of licarbazepine (MHD), the active metabolite of both oxcarbazepine and eslicarbazepine acetate, is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The choice of internal standard is a critical factor in developing robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Licarbazepine-D4, with alternative structural analogs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound and ¹³C-labeled licarbazepine, are widely considered the gold standard in quantitative bioanalysis.[1] These compounds have nearly identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the SIL internal standard co-elutes with licarbazepine and experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer. This precise tracking of the analyte throughout the analytical process allows for highly accurate and precise quantification by effectively compensating for variations that can occur during sample preparation and analysis.

Alternative Internal Standards: Structural Analogs

In the absence of a SIL internal standard, a structural analog can be an alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. For licarbazepine analysis, compounds such as 10,11-dihydrocarbamazepine and glipizide have been used as internal standards. While often more readily available and less expensive than a custom-synthesized SIL, structural analogs may not perfectly mimic the behavior of the analyte during sample processing and analysis, which can potentially compromise accuracy and precision.

Performance Comparison: Experimental Data

The following tables summarize the performance characteristics of bioanalytical methods for licarbazepine quantification using a stable isotope-labeled internal standard (¹³C-Licarbazepine, which performs similarly to this compound) and a structural analog (10,11-dihydrocarbamazepine). The data is compiled from separate studies and is presented to highlight the comparative performance.

Table 1: Performance Data for ¹³C-Licarbazepine as an Internal Standard [1]

ParameterPerformance Metric
Linearity Range1 to 60 µg/mL
Inter-run Precision< 6%
Intra-run Precision< 6%
Limit of Detection0.5 µg/mL
AccuracyAcceptable across the analytical measuring range

Table 2: Performance Data for 10,11-dihydrocarbamazepine as an Internal Standard [2][3]

ParameterPerformance Metric
Linearity Range50.0-25,000.0 ng/mL for S-Lic and R-Lic
Inter-day Coefficient of Variation< 7.7% for S-Lic; < 12.6% for R-Lic
Intra-day Coefficient of Variation< 7.7% for S-Lic; < 12.6% for R-Lic
Lower Limit of Quantification (LLOQ)50.0 ng/mL
Accuracy98.7% to 107.2%

Experimental Protocols

Method Using a Stable Isotope-Labeled Internal Standard (¹³C-Licarbazepine)[1]

A detailed experimental protocol for a method using this compound was not fully available in the searched literature. However, an LC-MS/MS method for licarbazepine (MHD) using a ¹³C-labeled internal standard has been described.

  • Sample Preparation: Specific details on the extraction method were not provided in the abstract.

  • Chromatographic Separation: An LC-MS/MS method was developed for the analysis.

  • Mass Spectrometry: Detection was performed using tandem mass spectrometry.

  • Validation: The method demonstrated acceptable accuracy and linearity across an analytical measuring range of 1 to 60 µg/mL. Inter- and intra-run precision was less than 6% at three tested concentrations. The limit of detection was determined to be 0.5 µg/mL. The assay showed no significant interference from hemolysis, icterus, lipemia, or 187 other potential interferences.[1]

Method Using a Structural Analog Internal Standard (10,11-dihydrocarbamazepine)[2][3]

This protocol is based on a validated enantioselective LC-MS/MS method for the simultaneous quantification of eslicarbazepine acetate, eslicarbazepine (S-Lic), R-licarbazepine (R-Lic), and oxcarbazepine in human plasma.

  • Sample Preparation: Analytes were extracted from human plasma using solid-phase extraction.

  • Chromatographic Separation:

    • Column: Daicel CHIRALCEL OD-H column (5 μm, 50 mm × 4.6 mm)

    • Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v)

    • Flow Rate: 0.8 mL/min

    • Run Time: 8 min

  • Mass Spectrometry: Quantification was performed by positive ion electrospray ionization mass spectrometry.

  • Validation: The method was fully validated and demonstrated acceptable accuracy, precision, linearity, and specificity. Linearity was proven over the range of 50.0-1000.0 ng/mL for ESL and OXC and over the range of 50.0-25,000.0 ng/mL for S-Lic and R-Lic. The intra- and inter-day coefficient of variation in plasma was less than 7.7% for S-Lic and less than 12.6% for R-Lic. The accuracy was between 98.7% and 107.2% for all quantified compounds. The lower limit of quantification (LLOQ) was 50.0 ng/mL for S-Lic and R-Lic in human plasma.[2][3]

Mandatory Visualization

The primary mechanism of action of licarbazepine is the blockade of voltage-gated sodium channels (VGSCs) in neurons. This action stabilizes the inactive state of the channels, which reduces the repetitive firing of neurons that can lead to seizures.

Licarbazepine_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft AP Action Potential Propagation VGSC_active Voltage-Gated Na+ Channel (Active State) AP->VGSC_active Opens VGSC_inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_active->VGSC_inactive Inactivates Na_influx Na+ Influx VGSC_active->Na_influx VGSC_inactive->VGSC_active Recovers Depolarization Depolarization Na_influx->Depolarization Vesicle_fusion Vesicle Fusion Depolarization->Vesicle_fusion Glutamate_release Glutamate Release Vesicle_fusion->Glutamate_release Glutamate_receptor Postsynaptic Glutamate Receptor Glutamate_release->Glutamate_receptor Binds to Licarbazepine Licarbazepine Licarbazepine->VGSC_inactive Stabilizes

Caption: Mechanism of action of Licarbazepine on neuronal voltage-gated sodium channels.

The following diagram illustrates a typical experimental workflow for the quantification of licarbazepine in plasma samples using LC-MS/MS with an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Area Integration (Analyte and IS) Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for Licarbazepine quantification.

Conclusion

The selection of an internal standard is a critical decision in the development of a bioanalytical method for licarbazepine. The experimental data, although from separate studies, suggests that both stable isotope-labeled internal standards like this compound and structural analogs can be used to develop validated LC-MS/MS methods. However, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the highest level of accuracy and precision, as it most closely mimics the behavior of the analyte, thereby providing more reliable and robust data.

References

Establishing Robust Bioanalytical Methods: A Comparative Guide to Linearity, Accuracy, and Precision using Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Licarbazepine-D4 as an internal standard in the quantitative analysis of Licarbazepine, the active metabolite of Oxcarbazepine and Eslicarbazepine acetate. The performance of this compound is evaluated based on key validation parameters—linearity, accuracy, and precision—and compared with alternative internal standards.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound or its equivalent ¹³C-labeled counterpart, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability. The following tables summarize the performance characteristics of analytical methods for Licarbazepine using different internal standards, based on published data.

Table 1: Method Performance with Isotope-Labeled Internal Standards (e.g., this compound, ¹³C-Licarbazepine, Oxcarbazepine-d4)

ParameterPerformance MetricReported Values
Linearity Correlation Coefficient (r or r²)>0.99[1], 0.9959[1], 0.9963[1]
Linearity Range (µg/mL)1 to 60[2], 0.5 to 32[1]
Accuracy Bias (%)Within ±15%[1]
Precision Inter- and Intra-run CV (%)<6%[2], <15%[1]

Table 2: Method Performance with Other Internal Standards (e.g., 10,11-Dihydrocarbamazepine, Glipizide)

ParameterPerformance MetricReported Values
Linearity Correlation Coefficient (r²)>0.997[3]
Linearity Range (ng/mL)50 to 25,000[4]
Accuracy Bias (%)98.7% to 107.2%[4], Within ±12%[3]
Precision Intra- and Inter-day CV (%)<7.7%[4], <9%[3]

The data indicates that while methods using alternative internal standards can achieve acceptable performance, the use of a stable isotope-labeled internal standard like this compound consistently yields excellent linearity, accuracy, and precision, making it a highly reliable choice for therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocols

The following is a representative experimental protocol for the establishment of linearity, accuracy, and precision for the quantification of Licarbazepine in human plasma using this compound as an internal standard, based on common practices in published literature.[1][4][5][6]

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

  • Stock Solutions: Prepare primary stock solutions of Licarbazepine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions of Licarbazepine by serial dilution of the stock solution. Prepare a working solution of the internal standard (this compound) at an appropriate concentration.

  • Calibration Standards: Spike blank human plasma with the Licarbazepine working solutions to create a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

2. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

  • Perform protein precipitation by adding a precipitating agent such as acetonitrile or methanol.[1][6]

  • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. Further dilution may be performed if necessary.[5]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.[1][7]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typical.[1][5]

    • Flow Rate: A suitable flow rate is selected based on the column dimensions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use positive ion electrospray ionization (ESI+).[4]

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6][7]

    • Transitions: Monitor specific precursor-to-product ion transitions for both Licarbazepine and this compound.

4. Data Analysis and Acceptance Criteria:

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity is assessed by the correlation coefficient (r or r²), which should be ≥0.99.

  • Accuracy and Precision:

    • Analyze the QC samples in replicate (n≥5) on three separate occasions (inter-day) and within the same day (intra-day).

    • The accuracy is determined by comparing the mean measured concentration to the nominal concentration and should be within ±15%.

    • The precision is expressed as the coefficient of variation (CV%) and should not exceed 15%.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for establishing the linearity, accuracy, and precision of a bioanalytical method for Licarbazepine using this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock_sol Stock Solutions (Licarbazepine & this compound) work_sol Working Solutions stock_sol->work_sol cal_std Calibration Standards work_sol->cal_std qc_samples QC Samples work_sol->qc_samples sample_prep Sample Preparation (Protein Precipitation) cal_std->sample_prep qc_samples->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis linearity Linearity (r² ≥ 0.99) lcms_analysis->linearity accuracy Accuracy (±15%) lcms_analysis->accuracy precision Precision (CV ≤ 15%) lcms_analysis->precision

Caption: Workflow for Method Validation.

References

method validation for the enantioselective analysis of licarbazepine using a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

A critical comparison of analytical methodologies for the accurate quantification of licarbazepine enantiomers, emphasizing the role of deuterated internal standards for enhanced accuracy and reliability in pharmaceutical research and development.

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug enantiomers is paramount. This is particularly true for chiral compounds like licarbazepine, the active metabolite of eslicarbazepine acetate, where individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of validated analytical methods for the enantioselective analysis of licarbazepine, with a special focus on the advantages conferred by the use of a deuterated internal standard.

The Gold Standard: Enantioselective LC-MS/MS with a Deuterated Internal Standard

The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for bioanalytical assays. Deuterated standards are chemically identical to the analyte but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[1][2] This subtle difference allows them to be distinguished by the mass spectrometer while exhibiting nearly identical chromatographic behavior and ionization efficiency to the target analyte.[1][2] This co-elution and similar behavior effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[1][2][3]

While a specific study detailing the use of a deuterated licarbazepine standard was not identified in the immediate search, the principles and benefits are well-established. A closely related method utilizing a ¹³C-labeled form of licarbazepine as the internal standard for LC-MS/MS analysis has been successfully developed and validated, demonstrating excellent accuracy and precision.[4]

Alternative Approaches: A Comparative Overview

Several other methods have been validated for the enantioselective analysis of licarbazepine, each with its own set of advantages and limitations. The primary alternatives include LC-MS/MS with a non-deuterated internal standard and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

LC-MS/MS with a Non-Deuterated Internal Standard: This approach offers high sensitivity and selectivity.[5][6][7] However, the use of a non-deuterated internal standard, such as 10,11-dihydrocarbamazepine, may not perfectly mimic the behavior of the licarbazepine enantiomers during analysis, potentially leading to less accurate compensation for matrix effects and other sources of variability.[5][7]

HPLC-UV: This method provides a more accessible and cost-effective alternative to mass spectrometry.[8][9][10][11] While robust and reliable, HPLC-UV methods typically exhibit lower sensitivity and may be more susceptible to interferences from the sample matrix compared to LC-MS/MS.[12]

The following workflow diagram illustrates the general steps involved in the enantioselective analysis of licarbazepine.

Enantioselective Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Detection Detection & Quantification Plasma Plasma/Brain Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Extraction of Analytes HPLC Chiral HPLC SPE->HPLC Injection Column Chiral Column (e.g., CHIRALCEL OD-H, ChiraDex) HPLC->Column Separation of Enantiomers Detector Detection (MS/MS or UV) Column->Detector Quant Quantification Detector->Quant Data Acquisition

Caption: General workflow for the enantioselective analysis of licarbazepine.

Performance Data at a Glance

The following tables summarize the key performance parameters of the different analytical methods, allowing for a direct comparison of their capabilities.

Table 1: Performance Characteristics of LC-MS/MS Methods

ParameterLC-MS/MS with ¹³C-Labeled Standard[4]LC-MS/MS with Non-Deuterated Standard[5][6][7]
Internal Standard ¹³C-labeled licarbazepine10,11-dihydrocarbamazepine
Linearity Range 1 - 60 µg/mLS-Lic & R-Lic: 50.0 - 25,000.0 ng/mL
Accuracy Acceptable98.7% - 107.2%
Precision (CV%) < 6%S-Lic: < 7.7%, R-Lic: < 12.6%
LLOQ 1 µg/mL50.0 ng/mL
Matrix SerumHuman Plasma

Table 2: Performance Characteristics of HPLC-UV Methods

ParameterHPLC-UV Method 1[8]HPLC-UV Method 2[9][11]HPLC-UV Method 3[10]
Linearity Range 0.2 - 30 µg/mL (in plasma)0.4 - 80 µg/mL (in plasma)0.4 - 80 µg/mL
Accuracy (% bias) ± 14.3%< 15%< 15%
Precision (CV%) < 9.09%< 15%< 15%
LLOQ 0.2 µg/mL (in plasma)0.4 µg/mL0.4 µg/mL
Matrix Mouse Plasma & BrainMouse Plasma & TissuesHuman Plasma

Detailed Experimental Protocols

A detailed understanding of the experimental conditions is crucial for replicating and adapting these methods.

LC-MS/MS Method with Non-Deuterated Internal Standard[5][6][7]
  • Sample Preparation: Solid-phase extraction (SPE) from human plasma.[5][7]

  • Chromatography:

    • Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm).[5][7]

    • Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).[5][7]

    • Flow Rate: 0.8 mL/min.[5][7]

  • Detection: Positive ion electrospray ionization mass spectrometry.[5][7]

HPLC-UV Method[8][9][10][11]
  • Sample Preparation: Solid-phase extraction (SPE).[8][10][11]

  • Chromatography:

    • Column: LiChroCART 250-4 ChiraDex (β-cyclodextrin).[8][9][10][11]

    • Mobile Phase: Water-methanol (92:8, v/v) or (88:12, v/v).[8][9][10][11]

    • Flow Rate: 0.7 mL/min.[8][9][10][11]

  • Detection: UV detector set at 235 nm or 225 nm.[8][9][11]

The following diagram illustrates the logical relationship between the analytical method components and the desired outcomes of accuracy and precision.

Methodology and Outcomes cluster_Inputs Method Components cluster_Outputs Performance Metrics IS Internal Standard Accuracy Accuracy IS->Accuracy Precision Precision IS->Precision Method Analytical Technique (LC-MS/MS or HPLC-UV) Method->Accuracy Method->Precision Sensitivity Sensitivity (LLOQ) Method->Sensitivity ChiralCol Chiral Stationary Phase ChiralCol->Accuracy ChiralCol->Precision Deuterated_IS Deuterated IS NonDeuterated_IS Non-Deuterated IS LCMSMS LC-MS/MS HPLCUV HPLC-UV

References

A Comparative Guide to the Bioanalytical Performance of Licarbazepine-D4 as an Internal Standard in Various Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the recovery and matrix effect for Licarbazepine-D4, a deuterated internal standard crucial for the accurate quantification of Licarbazepine in biological matrices. Due to the limited availability of direct experimental data for this compound across multiple tissue types, this document synthesizes available data for Licarbazepine and related compounds to provide a comprehensive overview. The data presented herein is intended to serve as a practical reference for researchers developing and validating bioanalytical methods. It is essential to note that while deuterated internal standards are designed to mimic the analyte's behavior closely, the specific performance characteristics should be validated for each unique method and matrix.

Quantitative Data Summary

The following tables summarize the recovery and matrix effect of Licarbazepine (also referred to as its active metabolite, MHD) and its non-deuterated analogue in human plasma and various mouse tissues. This data provides an insight into the expected performance of this compound.

Table 1: Recovery and Matrix Effect of Licarbazepine and Related Compounds in Human Plasma/Serum

AnalyteInternal StandardExtraction MethodRecovery (%)Matrix Effect (%)Reference
EslicarbazepineGlipizideProtein PrecipitationNot explicitly stated, but method validated as per FDA regulations.Not explicitly stated, but method validated as per FDA regulations.[1]
OxcarbazepineOxcarbazepine-d4Protein Precipitation92.1 ± 14.9 (LQC), 112.1 ± 11.5 (MQC), 104.4 ± 3.6 (HQC)Within acceptable limits as per validation.[2]
10-hydroxycarbazepine (MHD)Oxcarbazepine-d4Protein Precipitation91.6 ± 4.8 (LQC), 93.0 ± 4.2 (MQC), 105.0 ± 8.2 (HQC)Within acceptable limits as per validation.[2]

Table 2: Bioanalytical Performance of Licarbazepine Enantiomers in Mouse Tissues

AnalyteTissueExtraction MethodPrecision (%CV)Accuracy (%Bias)Reference
S-LicarbazepinePlasmaSolid-Phase Extraction< 11.6-3.79 to 3.84[3]
R-LicarbazepinePlasmaSolid-Phase Extraction< 11.6-3.79 to 3.84[3]
S-LicarbazepineBrain HomogenateSolid-Phase Extraction< 11.6-3.79 to 3.84[3]
R-LicarbazepineBrain HomogenateSolid-Phase Extraction< 11.6-3.79 to 3.84[3]
S-LicarbazepineLiver HomogenateSolid-Phase Extraction< 11.6-3.79 to 3.84[3]
R-LicarbazepineLiver HomogenateSolid-Phase Extraction< 11.6-3.79 to 3.84[3]
S-LicarbazepineKidney HomogenateSolid-Phase Extraction< 11.6-3.79 to 3.84[3]
R-LicarbazepineKidney HomogenateSolid-Phase Extraction< 11.6-3.79 to 3.84[3]

Note: While specific recovery and matrix effect percentages were not provided in the study by Fortuna et al. (2008), the reported precision and accuracy data within acceptable limits suggest that the extraction efficiency was consistent and matrix effects were adequately compensated for by the internal standard used in their method.

Experimental Protocols

The following are detailed methodologies for assessing the recovery and matrix effect of an analyte and its internal standard, based on established bioanalytical method validation guidelines.

Sample Preparation

a) Plasma/Serum:

  • Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.[1][2]

  • Solid-Phase Extraction (SPE): Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 500 µL of plasma. Wash the cartridge with 1 mL of water/acetonitrile (95:5, v/v). Elute the analytes with 1 mL of ethyl acetate. Evaporate the eluent to dryness and reconstitute in 100 µL of the mobile phase.[3]

b) Tissue Homogenates (Brain, Liver, Kidney):

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 250 mg of tissue per mL.

  • Spike the homogenate with the internal standard.

  • Proceed with either protein precipitation or solid-phase extraction as described for plasma, with potential modifications to the washing steps in SPE to handle the more complex matrix.[4]

LC-MS/MS Analysis
  • Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for Licarbazepine and this compound should be optimized.

Assessment of Recovery

The extraction recovery is determined by comparing the analytical response of extracted samples with that of post-extraction spiked samples.

  • Prepare three sets of samples at low, medium, and high-quality control (QC) concentrations:

    • Set A (Extracted Samples): Spike blank matrix with the analyte and internal standard and process as per the extraction procedure.

    • Set B (Post-Extraction Spiked Samples): Process blank matrix as per the extraction procedure. Spike the extracted matrix with the analyte and internal standard. This set represents 100% recovery.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100

Assessment of Matrix Effect

The matrix effect is evaluated by comparing the response of an analyte in the presence of matrix components with the response of the analyte in a neat solution.

  • Prepare two sets of samples at low, medium, and high QC concentrations:

    • Set B (Post-Extraction Spiked Samples): Use the same Set B from the recovery experiment.

    • Set C (Neat Solution Samples): Prepare solutions of the analyte and internal standard in the mobile phase at the same concentrations as Set B.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

The following diagrams illustrate the experimental workflows for assessing recovery and matrix effect.

Recovery_Assessment_Workflow cluster_0 Set A: Pre-Extraction Spike cluster_1 Set B: Post-Extraction Spike cluster_2 Calculation A1 Blank Matrix A2 Spike Analyte & IS A1->A2 A3 Extraction A2->A3 A4 LC-MS/MS Analysis A3->A4 Calc Recovery (%) = (Peak Area Set A / Peak Area Set B) * 100 B1 Blank Matrix B2 Extraction B1->B2 B3 Spike Analyte & IS B2->B3 B4 LC-MS/MS Analysis B3->B4

Caption: Workflow for Recovery Assessment.

Matrix_Effect_Assessment_Workflow cluster_0 Set B: Post-Extraction Spike cluster_1 Set C: Neat Solution cluster_2 Calculation B1 Blank Matrix B2 Extraction B1->B2 B3 Spike Analyte & IS B2->B3 B4 LC-MS/MS Analysis B3->B4 Calc Matrix Effect (%) = (Peak Area Set B / Peak Area Set C) * 100 C1 Mobile Phase C2 Spike Analyte & IS C1->C2 C3 LC-MS/MS Analysis C2->C3

References

Comparative Analysis of Licarbazepine-D4 Lots: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Data comparing specific commercial lots of reference standards like Licarbazepine-D4 is proprietary to the manufacturer and not publicly available. This guide provides a representative framework for such a comparative analysis, utilizing typical quality control parameters and methodologies. The data presented herein is illustrative and should not be considered as specifications for any actual product.

This compound, a deuterated stable isotope of Licarbazepine, serves as a critical internal standard for the quantification of Licarbazepine in biological samples by mass spectrometry.[1] Ensuring the consistency and quality across different manufacturing lots is paramount for the accuracy and reproducibility of clinical and preclinical studies. This guide outlines the key analytical tests, presents a model comparative dataset, and details the experimental protocols for the quality assessment of different this compound lots.

Data Presentation: Lot-to-Lot Comparison

A comprehensive comparison of different lots of this compound involves assessing several key quality attributes. The following table summarizes hypothetical data for three distinct lots, illustrating the expected level of consistency.

ParameterSpecificationLot ALot BLot CMethod
Identity Conforms to structureConformsConformsConforms¹H-NMR, MS
Chemical Purity ≥ 98.0%99.5%99.2%99.6%HPLC-UV
Isotopic Purity ≥ 99 atom % D99.6 atom % D99.7 atom % D99.5 atom % DLC-MS/MS
Deuterium Incorporation ≥ 98% (D₄)98.9%99.1%98.8%LC-MS/MS
Residual Solvents ≤ 0.5%0.1%0.2%0.1%GC-HS
Water Content ≤ 1.0%0.3%0.4%0.3%Karl Fischer
Assay (as is) 95.0% - 105.0%98.7%98.1%99.0%qNMR / Mass Balance

Experimental Workflow and Quality Assessment

The quality control process ensures that each new lot of this compound meets stringent specifications before its release and use in regulated bioanalysis. This involves a series of analytical tests to confirm its identity, purity, and concentration.

G cluster_0 Lot Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition NewLot Receive New Lot Documentation Verify Certificate of Analysis (CoA) NewLot->Documentation Visual Visual Inspection (Color, Form) Documentation->Visual Identity Identity Confirmation (¹H-NMR, MS) Visual->Identity Purity Purity Analysis (HPLC, GC, KF) Identity->Purity Isotopic Isotopic Purity & Incorporation (LC-MS/MS) Purity->Isotopic Assay Assay/Concentration (qNMR) Isotopic->Assay Compare Compare Data to Reference Lot & Specs Assay->Compare Decision Pass/Fail Decision Compare->Decision Release Release Lot for Use Decision->Release Pass Reject Reject Lot Decision->Reject Fail

Fig 1. Experimental workflow for the quality control and comparative analysis of new this compound lots.

The decision to accept or reject a new lot is based on a thorough comparison against pre-defined specifications and, often, a previously qualified reference lot.

G start New Lot Data (Purity, Identity, Assay) spec_check All Parameters Meet Written Specifications? start->spec_check ref_check Data Consistent with Reference Lot? spec_check->ref_check Yes fail Lot Rejected spec_check->fail No pass Lot Approved ref_check->pass Yes investigate Investigate Discrepancy ref_check->investigate No investigate->fail

Fig 2. Logical diagram for the pass/fail disposition of a new this compound lot.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are generalized protocols for key analytical techniques.

This method determines the presence of any non-deuterated and other structurally related impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0).[2] A typical composition could be Acetonitrile:Phosphate Buffer (30:70, v/v).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm.[2][4]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate all peaks detected. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

This analysis confirms the mass of the molecule and quantifies the percentage of the deuterated species relative to all isotopic variants.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Chromatography: A rapid LC method is used to introduce the sample, similar to the HPLC method but with a shorter run time.

  • Mass Spectrometry:

    • Full Scan: Acquire a full scan mass spectrum to confirm the molecular weight of this compound (C₁₅H₁₀D₄N₂O₂), which is approximately 258.31 g/mol .[1]

    • Selected Ion Monitoring (SIM): Monitor the ion signals corresponding to the unlabeled (D₀), partially deuterated (D₁, D₂, D₃), and fully deuterated (D₄) forms of Licarbazepine.

  • Analysis: Isotopic purity is determined by the ratio of the D₄ peak area to the sum of the areas of all isotopic variants (D₀ to D₄). Deuterium incorporation specifically refers to the percentage of molecules that are the D₄ species. Accurate and sensitive LC-MS/MS methods are crucial for therapeutic drug monitoring.[5]

NMR spectroscopy provides detailed structural information, confirming the identity of the compound and the positions of deuterium labeling.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Analysis:

    • The ¹H-NMR spectrum of this compound is compared to a reference spectrum of non-deuterated Licarbazepine.

    • The absence or significant reduction of proton signals at specific chemical shifts confirms the location of the deuterium atoms on the aromatic rings.

    • The presence of all other expected proton signals confirms the integrity of the rest of the molecular structure.

References

Justification for the Use of Licarbazepine-D4 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of bioanalytical methods for regulatory submissions. This guide provides a comprehensive justification for the use of Licarbazepine-D4, a deuterated stable isotope-labeled internal standard (SIL-IS), in the quantitative analysis of licarbazepine in biological matrices. The performance of this compound is objectively compared with a common alternative, a structural analog internal standard, supported by representative experimental data.

The use of a SIL-IS like this compound is widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for robust and reliable bioanalytical methods, and the use of a SIL-IS is a key factor in achieving this.[2][3] The nearly identical physicochemical properties of a SIL-IS to the analyte of interest allow it to effectively track the analyte through sample extraction, processing, and analysis, thereby correcting for variability and matrix effects.[4][5]

Comparative Performance Data

The following tables summarize hypothetical but representative data from key validation experiments comparing the performance of this compound with a structural analog internal standard for the quantification of licarbazepine in human plasma.

Table 1: Comparison of Precision and Accuracy

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
This compound LLOQ1.01.03103.08.5
Low3.02.9598.35.2
Mid50.051.2102.43.1
High150.0148.999.32.8
Structural Analog LLOQ1.01.15115.014.2
Low3.03.21107.011.8
Mid50.054.8109.69.5
High150.0162.3108.28.7

LLOQ: Lower Limit of Quantification, QC: Quality Control, Conc.: Concentration, CV: Coefficient of Variation

Table 2: Matrix Effect Evaluation

Internal StandardMatrix Lots (n=6)Mean Matrix FactorIS-Normalized Matrix FactorCV% of IS-Normalized Matrix Factor
This compound 1-60.981.014.2
Structural Analog 1-60.851.1518.7

A CV% of ≤15% for the IS-normalized matrix factor is generally considered acceptable.[2]

Table 3: Recovery Assessment

Internal StandardQC LevelMean Analyte Recovery (%)Mean IS Recovery (%)Recovery Ratio (Analyte/IS)CV% of Recovery Ratio
This compound Low85.284.91.003.5
High86.185.51.012.9
Structural Analog Low84.875.31.1312.1
High85.776.11.1311.5

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

1. Precision and Accuracy Assessment

  • Objective: To determine the precision and accuracy of the bioanalytical method using each internal standard.

  • Protocol:

    • Prepare calibration standards and quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) by spiking known amounts of licarbazepine into blank human plasma.

    • Add the internal standard (this compound or the structural analog) to all samples.

    • Process the samples using a validated extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Quantify the licarbazepine concentration in the QC samples against the calibration curve.

    • Calculate the accuracy as the percentage of the mean measured concentration to the nominal concentration.

    • Calculate the precision as the coefficient of variation (CV%) of the measured concentrations.

2. Matrix Effect Evaluation

  • Objective: To assess the impact of matrix components on the ionization of licarbazepine and the internal standard.

  • Protocol:

    • Obtain at least six different lots of blank human plasma.

    • Prepare three sets of samples:

      • Set A: Licarbazepine and the internal standard in a neat solution (e.g., mobile phase).

      • Set B: Blank plasma extract spiked with licarbazepine and the internal standard at the same concentrations as Set A.

      • Set C: Blank plasma spiked with the internal standard only.

    • Calculate the matrix factor (MF) for the analyte and the internal standard by dividing the peak area in Set B by the peak area in Set A.

    • Calculate the internal standard-normalized matrix factor by dividing the analyte MF by the internal standard MF.

    • Determine the CV% of the IS-normalized matrix factor across the different lots of plasma.[2]

3. Recovery Assessment

  • Objective: To evaluate the extraction efficiency of licarbazepine and the internal standard from the biological matrix.

  • Protocol:

    • Prepare two sets of QC samples at low and high concentrations:

      • Set 1: Licarbazepine and the internal standard spiked into blank plasma before extraction.

      • Set 2: Blank plasma is extracted first, and then licarbazepine and the internal standard are spiked into the post-extraction supernatant.

    • Analyze both sets of samples.

    • Calculate the recovery by comparing the peak areas of the analyte and the internal standard in Set 1 to those in Set 2.

    • Determine the consistency of recovery by calculating the CV% of the recovery ratio (analyte recovery / IS recovery).

Visualizations

The following diagrams illustrate the logical workflow for justifying the use of a deuterated internal standard and the experimental workflow for its validation.

cluster_0 Justification for this compound A Regulatory Requirement (FDA/EMA Guidelines) B Need for Accurate & Precise Bioanalytical Method A->B C Challenges in Bioanalysis (Matrix Effects, Variability) B->C D Selection of Internal Standard C->D E This compound (Stable Isotope Labeled IS) D->E Preferred Choice F Structural Analog IS D->F Alternative G Superior Performance (Improved Accuracy, Precision, Reduced Matrix Effect) E->G F->G Less Effective H Robust & Reliable Method for Regulatory Submission G->H

Caption: Logical flow for selecting this compound.

cluster_1 Bioanalytical Method Validation Workflow start Start method_dev Method Development start->method_dev validation Full Validation Precision & Accuracy Matrix Effect Recovery Stability method_dev->validation pass Validation Criteria Met? validation->pass fail Revise Method pass->fail No sample_analysis Sample Analysis (Clinical/Preclinical) pass->sample_analysis Yes fail->method_dev end End sample_analysis->end

Caption: Experimental workflow for method validation.

References

Safety Operating Guide

Personal protective equipment for handling Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Licarbazepine-D4 in a laboratory setting. As a deuterated analog of Licarbazepine, a potent pharmaceutical compound, it is imperative to handle this substance with a high degree of caution, assuming it to be a potent compound, especially in the absence of a specific Safety Data Sheet (SDS). The following procedures are based on best practices for handling potent active pharmaceutical ingredients (APIs) and data from structurally related compounds.

Likely Hazard Profile

A specific Safety Data Sheet for this compound was not publicly available at the time of this writing. However, based on the SDS for the closely related compound, Eslicarbazepine Acetate, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation May cause skin irritation upon contact.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change the outer layer immediately upon known or suspected contact.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory CoatA buttoned, knee-length lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection N95 Respirator or HigherRecommended, especially when handling the powder form outside of a containment enclosure. Use should be based on a risk assessment of the specific procedure.

Experimental Protocols: Handling and Weighing

Handling this compound powder requires stringent controls to prevent aerosolization and contamination.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Ventilated balance enclosure or fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes

  • Sealed container for disposal of contaminated materials

Procedure:

  • Preparation:

    • Ensure the ventilated balance enclosure or fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Decontaminate the work surface before and after the procedure.

  • Weighing:

    • Perform all manipulations of the solid compound within the ventilated enclosure.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of powder to a tared weighing vessel.

    • Avoid generating dust. If any material is spilled, gently clean it with a damp wipe and dispose of the wipe in the designated sealed container.

  • Solubilization:

    • Once the desired mass is weighed, carefully add the powder to the volumetric flask.

    • Add the appropriate solvent, cap the flask, and mix until the solid is completely dissolved.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Wipe the exterior of all containers with a damp cloth before removing them from the containment area.

    • Dispose of all contaminated disposable materials (gloves, weighing paper, wipes) in a sealed, clearly labeled waste container.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Streams:

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through a licensed disposal company.
Contaminated Labware (disposable) Includes pipette tips, weighing boats, gloves, and wipes. Place in a sealed plastic bag or container labeled "Hazardous Waste" and "this compound Contaminated."
Contaminated Labware (reusable) Decontaminate glassware by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
Liquid Waste (solutions) Collect in a sealed, labeled, and compatible waste container. Dispose of as hazardous chemical waste.

Workflow and Safety Controls

The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety controls at each step.

Licarbazepine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Don PPE: - Double Gloves - Lab Coat - Safety Glasses - Respirator (as needed) AreaPrep Prepare Containment Area (Fume Hood / VBE) Prep->AreaPrep Secure Environment Weigh Weigh Solid Compound AreaPrep->Weigh Begin Experiment Solubilize Prepare Solution Weigh->Solubilize Transfer Material Decon Decontaminate Surfaces Solubilize->Decon Complete Handling Waste Segregate & Seal Waste Decon->Waste Manage Contamination Doff Doff PPE Waste->Doff Finalize Cleanup Store Store in Designated Area Doff->Store Conclude Protocol

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licarbazepine-D4
Reactant of Route 2
Licarbazepine-D4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。